18-Hydroxycorticosterone
Description
11 beta,18,21-Trihydroxypregn-4-ene-3,20-dione. This compound is a derivative of corticosterone. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa.
11 beta,18,21-Trihydroxypregn-4-ene-3,20-dione.
See also: Corticosterone (broader).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXHZZDNDGLQN-ZVIOFETBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897516 | |
| Record name | 18-Hydroxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 18-Hydroxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
561-65-9 | |
| Record name | 18-Hydroxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,18,21-trihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18-HYDROXYCORTICOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5T0O9SI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
18-Hydroxycorticosterone synthesis pathway in adrenal cortex
Quantitative Analysis of the Pathway
The efficiency and rate of 18-hydroxycorticosterone synthesis are governed by the kinetic properties of the enzymes involved, particularly aldosterone synthase (CYP11B2).
Table 2: Kinetic Parameters of Human Aldosterone Synthase (CYP11B2)
| Substrate | Parameter | Value | Reference(s) |
| 11-Deoxycorticosterone | Km | 1.163 - 106 µM | |
| Vmax | 36.98 µM/24h | ||
| kcat | 33 - 37.6 min-1 | ||
| Corticosterone | Km | - | - |
| kcat | 0.7 - 14.9 min-1 | ||
| This compound | Kd (apparent) | 12 ± 1 µM | |
| Aldosterone | Kd (apparent) | 7.9 ± 0.8 µM | |
| Cortisol | Km | 2.6 µM |
Note: Kinetic parameters can vary depending on the experimental system (e.g., purified enzymes, cell lysates, expression systems) and assay conditions.
Table 3: Reference Ranges of this compound in Human Plasma
| Population | Condition | This compound Range (pg/mL) |
| Healthy Adults (Male & Female) | Baseline | 90.5 - 1040.6 |
| Patients with Primary Aldosteronism | Baseline | Significantly elevated compared to healthy adults |
Regulatory Control of this compound Synthesis
The production of this compound is tightly regulated by the renin-angiotensin-aldosterone system (RAAS) and, to a lesser extent, by the adrenocorticotropic hormone (ACTH). These signaling pathways converge on the regulation of CYP11B2 gene expression and enzyme activity.
Angiotensin II Signaling
Angiotensin II (Ang II) is the primary stimulator of this compound and aldosterone synthesis.
-
Receptor Binding: Ang II binds to its type 1 receptor (AT1R) on the surface of zona glomerulosa cells.
-
Second Messenger Activation: This binding activates a Gq protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration.
-
Protein Kinase Activation: The rise in intracellular Ca2+ and DAG activates calcium/calmodulin-dependent kinases (CaMKs) and protein kinase C (PKC).
-
Transcriptional Regulation: These kinases phosphorylate a number of transcription factors, including CREB (cAMP response element-binding protein), ATF (activating transcription factor), and NURR1. These activated transcription factors then bind to the promoter region of the CYP11B2 gene, increasing its transcription and leading to higher levels of aldosterone synthase.
ACTH Signaling
ACTH primarily stimulates the production of glucocorticoids in the zona fasciculata but also has a secondary effect on the zona glomerulosa.
-
Receptor Binding: ACTH binds to the melanocortin 2 receptor (MC2R) on zona glomerulosa cells.
-
cAMP Production: This activates a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
-
PKA Activation: cAMP activates protein kinase A (PKA).
-
Transcriptional Regulation: PKA phosphorylates transcription factors such as CREB, which can then enhance the transcription of the CYP11B2 gene, although to a lesser extent than Ang II signaling. The primary role of ACTH in the zona glomerulosa is to increase the availability of the precursor, 11-deoxycorticosterone.
Experimental Protocols
Heterologous Expression and Functional Assay of CYP11B2
This protocol describes the expression of human CYP11B2 in a mammalian cell line (e.g., HEK-293 or COS-1) and a subsequent functional assay to measure its enzymatic activity.
1. Cell Culture and Transfection:
- Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
- For transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
- Transfect the cells with a mammalian expression vector containing the full-length cDNA of human CYP11B2 using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. A control transfection with an empty vector should be performed in parallel.
- Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
2. Enzyme Activity Assay:
- After the incubation period, replace the culture medium with fresh serum-free medium containing the substrate (e.g., 1 µM corticosterone).
- Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
- Collect the supernatant, which contains the steroid products.
- Perform a solid-phase extraction of the steroids from the supernatant using a C18 cartridge.
- Elute the steroids with methanol and evaporate to dryness.
- Reconstitute the dried extract in a suitable solvent for analysis.
3. Product Quantification:
- Quantify the amount of this compound produced using a validated LC-MS/MS method (see protocol 5.2).
- Normalize the product formation to the total protein content of the cell lysate or to the expression level of CYP11B2 determined by Western blotting.
Measurement of this compound in Plasma by LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
- To 500 µL of plasma, add an internal standard (e.g., deuterated this compound).
- Perform a solid-phase extraction (SPE) using a C18 SPE cartridge.
- Condition the cartridge with methanol followed by water.
- Load the plasma sample.
- Wash the cartridge with a low-percentage organic solvent to remove interfering substances.
- Elute the steroids with methanol or another suitable organic solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reversed-phase column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Set a flow rate of approximately 0.3-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
- Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
- Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound and its internal standard.
- Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.
3. Data Analysis:
- Generate a calibration curve using known concentrations of this compound.
- Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: The enzymatic pathway of this compound and aldosterone synthesis.
Caption: Angiotensin II signaling pathway regulating CYP11B2 expression.
Caption: ACTH signaling pathway influencing CYP11B2 expression.
The Pivotal Role of 18-Hydroxycorticosterone as a Penultimate Precursor in Aldosterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldosterone, the principal mineralocorticoid in humans, plays a critical role in regulating blood pressure and electrolyte balance. Its synthesis in the zona glomerulosa of the adrenal cortex is a tightly controlled multi-step enzymatic process. This technical guide provides an in-depth exploration of the role of 18-hydroxycorticosterone (18-OHB) as the direct precursor to aldosterone. We delve into the biochemical pathway, the enzymatic machinery of aldosterone synthase (CYP11B2), and the key regulatory signaling cascades involving angiotensin II and potassium. This document summarizes quantitative data on steroid concentrations and enzyme kinetics in clearly structured tables, offers detailed experimental protocols for the study of aldosterone biosynthesis, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this vital physiological process.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular and renal physiology. Aldosterone, the final effector of this system, exerts its effects by promoting sodium and water retention while facilitating potassium excretion in the kidneys. Dysregulation of aldosterone production is implicated in a range of pathologies, most notably primary aldosteronism, a common cause of secondary hypertension. A thorough understanding of the aldosterone biosynthetic pathway is therefore paramount for the development of novel therapeutic interventions.
This compound (18-OHB) is a steroid hormone that serves as the penultimate and direct precursor to aldosterone.[1][2] Its formation from corticosterone and subsequent conversion to aldosterone are both catalyzed by the mitochondrial enzyme aldosterone synthase, encoded by the CYP11B2 gene.[3][4] This guide will illuminate the critical function of 18-OHB in this pathway, providing researchers and drug development professionals with a detailed technical resource.
The Aldosterone Biosynthesis Pathway
The synthesis of aldosterone from cholesterol is a multi-step process occurring within the mitochondria and endoplasmic reticulum of the zona glomerulosa cells of the adrenal cortex. The final and rate-limiting steps are unique to this adrenal zone and are catalyzed by aldosterone synthase (CYP11B2).
The terminal part of the pathway proceeds as follows:
-
11-Deoxycorticosterone → Corticosterone: Catalyzed by the 11β-hydroxylase activity of CYP11B2.
-
Corticosterone → this compound (18-OHB): Catalyzed by the 18-hydroxylase activity of CYP11B2.
-
This compound → Aldosterone: Catalyzed by the 18-oxidase activity of CYP11B2.[5]
This sequence highlights the central role of 18-OHB as the immediate substrate for aldosterone production.
Quantitative Data
Precise quantification of aldosterone and its precursors is essential for both research and clinical diagnostics. The following tables summarize key quantitative data related to the aldosterone synthesis pathway.
Table 1: Plasma Concentrations of Aldosterone and this compound in Healthy Adults
| Analyte | Condition | Concentration Range (ng/dL) |
| This compound | 8:00 AM Supine | 4-21[6] |
| 8:00 AM Upright | 5-46[6] | |
| Adults (General) | 9-58[6] | |
| Aldosterone | Supine | 3-16 |
| Upright | 7-30 |
Table 2: Urinary Excretion of Aldosterone and this compound in Healthy Adults
| Analyte | Excretion Rate (µ g/24h ) |
| This compound | 3.1 - 3.6[7] |
| Aldosterone | 2-20[8] |
Note: Normal ranges can vary between laboratories and depend on factors such as dietary sodium and potassium intake.
Table 3: Enzyme Kinetics of Human Aldosterone Synthase (CYP11B2)
| Substrate | Product | Km (µM) | kcat (min⁻¹) |
| 11-Deoxycorticosterone | Corticosterone | 0.11[9] | 37.6[5] |
| Corticosterone | This compound | ~1.2[3] | - |
| 18-Hydroxydeoxycorticosterone | Aldosterone | 4.76[9] | - |
Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of 18-OHB in aldosterone synthesis.
Quantification of this compound and Aldosterone by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones.
Objective: To simultaneously measure the concentrations of 18-OHB and aldosterone in plasma or urine.
Materials:
-
LC-MS/MS system (e.g., Sciex QTRAP 6500)[10]
-
Reversed-phase C18 column
-
Stable isotope-labeled internal standards (e.g., d4-aldosterone, d7-18-OHB)
-
Solid-phase extraction (SPE) cartridges
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma or urine, add the internal standards.
-
Perform protein precipitation with a suitable agent (e.g., zinc sulfate).
-
Centrifuge to pellet the precipitated proteins.
-
Apply the supernatant to a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the steroids with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on the C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.[10]
-
Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
-
In Vitro Aldosterone Synthase Activity Assay
This assay measures the enzymatic activity of CYP11B2 in converting its substrates to products.
Objective: To determine the kinetic parameters of aldosterone synthase for the conversion of corticosterone to 18-OHB and aldosterone.
Materials:
-
Human adrenal carcinoma cell line (e.g., H295R) or cells transfected with CYP11B2 cDNA.[11]
-
Cell culture medium and supplements
-
Substrates: Corticosterone, this compound
-
Cofactors: NADPH
-
LC-MS/MS system for product quantification
Procedure:
-
Cell Culture and Treatment:
-
Culture H295R cells in appropriate medium until confluent.
-
Optionally, stimulate cells with agents like angiotensin II or potassium to upregulate CYP11B2 expression.
-
Wash the cells and incubate them with fresh medium containing the substrate (e.g., corticosterone) at various concentrations.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture medium.
-
-
Product Quantification:
-
Extract the steroids from the medium using liquid-liquid or solid-phase extraction.
-
Quantify the concentrations of 18-OHB and aldosterone using LC-MS/MS as described in Protocol 4.1.
-
-
Data Analysis:
-
Plot the reaction velocity (product formed per unit time) against the substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) using non-linear regression analysis.
-
Primary Adrenal Cell Culture for Steroidogenesis Studies
Primary cultures of adrenal cells provide a physiologically relevant model to study the regulation of aldosterone synthesis.
Objective: To isolate and culture primary adrenal zona glomerulosa cells to investigate the effects of secretagogues on 18-OHB and aldosterone production.
Materials:
-
Adrenal glands (e.g., from bovine or rodent sources)
-
Collagenase and DNase
-
Cell culture flasks and plates
-
Appropriate cell culture medium
Procedure:
-
Tissue Dissociation:
-
Obtain fresh adrenal glands and dissect the outer capsule (containing the zona glomerulosa).
-
Mince the tissue and digest it with a solution containing collagenase and DNase to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
Filter the cell suspension to remove undigested tissue.
-
Plate the cells in culture flasks or plates at a desired density.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2.[12]
-
-
Experimental Treatment:
-
After allowing the cells to adhere and recover, treat them with various stimuli such as angiotensin II, potassium, or potential inhibitors.
-
-
Analysis of Steroid Production:
-
Collect the culture medium at different time points.
-
Measure the concentrations of 18-OHB and aldosterone using LC-MS/MS or radioimmunoassay (RIA).
-
Regulation of Aldosterone Synthesis: Signaling Pathways
The synthesis of aldosterone is primarily regulated by angiotensin II and extracellular potassium concentration. These stimuli converge on signaling pathways that ultimately increase the expression and activity of aldosterone synthase.
Angiotensin II Signaling Pathway
Angiotensin II binds to its type 1 receptor (AT1R) on the surface of zona glomerulosa cells, initiating a cascade of intracellular events.
This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increased intracellular calcium activates calcium/calmodulin-dependent kinases (CaMKs). These kinases, in turn, phosphorylate transcription factors such as CREB (cAMP response element-binding protein), which promote the transcription of the CYP11B2 gene, thereby increasing the synthesis of aldosterone synthase.[13][14]
Potassium Signaling Pathway
Elevated extracellular potassium levels directly depolarize the plasma membrane of zona glomerulosa cells.
This depolarization opens voltage-gated calcium channels, leading to an influx of calcium into the cell.[1] The subsequent increase in intracellular calcium activates CaMKs, which, similar to the angiotensin II pathway, promotes the transcription of the CYP11B2 gene and stimulates aldosterone synthesis.[15][16]
Conclusion
This compound is an indispensable intermediate in the biosynthesis of aldosterone. Its formation and subsequent conversion to aldosterone are tightly regulated by aldosterone synthase under the control of the renin-angiotensin system and plasma potassium levels. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical pathway. A deeper understanding of the role of 18-OHB and the factors governing its metabolism will undoubtedly pave the way for the development of more targeted and effective therapies for aldosterone-related cardiovascular and renal diseases.
References
- 1. Minireview: Potassium Channels and Aldosterone Dysregulation: Is Primary Aldosteronism a Potassium Channelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 5. Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 7. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mountsinai.org [mountsinai.org]
- 9. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin II Regulation of Adrenocortical Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Aldosterone Biosynthesis by the Kir3.4 (KCNJ5) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minireview: Aldosterone Biosynthesis: Electrically Gated for Our Protection - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of 18-Hydroxycorticosterone in Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxycorticosterone (18-OHB) is a steroid hormone synthesized in the zona glomerulosa of the adrenal cortex. It serves as a crucial intermediate in the biosynthesis of aldosterone, the primary mineralocorticoid responsible for regulating electrolyte and water balance, and consequently, blood pressure. While 18-OHB itself possesses minimal intrinsic mineralocorticoid activity, its circulating levels provide valuable insights into the status of the renin-angiotensin-aldosterone system (RAAS) and are a key biomarker in the differential diagnosis of primary aldosteronism. This technical guide provides an in-depth overview of the physiological function of 18-OHB in steroidogenesis, its synthesis and regulation, and its clinical significance, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Biosynthesis and Regulation of this compound
The synthesis of 18-OHB is an integral part of the adrenal steroidogenic pathway. It is formed from its precursor, corticosterone, through the action of the enzyme aldosterone synthase, also known as CYP11B2.[1][2] This enzyme, located in the inner mitochondrial membrane of zona glomerulosa cells, catalyzes the final three steps in aldosterone synthesis: the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, the 18-hydroxylation of corticosterone to 18-OHB, and the subsequent 18-oxidation of 18-OHB to aldosterone.[3]
The regulation of 18-OHB synthesis is tightly linked to the regulation of aldosterone production. The primary stimuli for CYP11B2 expression and activity, and therefore 18-OHB synthesis, are angiotensin II and extracellular potassium levels. Adrenocorticotropic hormone (ACTH) also plays a role in stimulating its production.
Data Presentation
Table 1: Mineralocorticoid Receptor Affinity and Biological Activity of this compound and Related Steroids
| Steroid | Mineralocorticoid Receptor (MR) Affinity | EC50 for MR Activation | Mineralocorticoid Activity | Glucocorticoid Receptor (GR) Affinity |
| Aldosterone | High | 0.45 nM | Potent | Low |
| Cortisol | High | 20 nM | Weak | High |
| Corticosterone | High | - | Moderate | Moderate |
| 11-Deoxycorticosterone (DOC) | High | 0.30 nM | Potent | Low |
| This compound (18-OHB) | Low | 56.0 nM | Minimal/None Detected | Not significant |
| 18-Hydroxycortisol (18-OHF) | Very Low (0.02% of Aldosterone) | No MR activation | Undetectable | Low (0.1% of Dexamethasone) |
| 18-Oxocortisol (18-oxoF) | Low | 19.6 nM | Weak | Not significant |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Circulating Levels of this compound in Health and Disease
| Condition | Plasma/Serum 18-OHB Levels | Notes |
| Normal Subjects | ||
| 8:00 AM (supine) | 4-21 ng/dL | Levels are influenced by posture and time of day. |
| 8:00 AM (upright) | 5–46 ng/dL | |
| Apparently Healthy (mixed) | 90.5–1040.6 pg/mL | Reference interval from a specific LC-MS/MS study.[8] |
| Primary Aldosteronism | ||
| Aldosterone-Producing Adenoma (APA) | Markedly elevated, often >100 ng/dL | A level ≥100 ng/dL is highly suggestive of an adenoma.[1] |
| Bilateral Adrenal Hyperplasia (BAH) | Moderately elevated, usually <100 ng/dL | Levels are typically lower than in APA. |
| Other Adrenal Disorders | ||
| Cushing's Syndrome | May be elevated | |
| Addison's Disease | Low | |
| Congenital 17α-hydroxylase deficiency | Elevated | |
| Congenital 21-hydroxylase deficiency (salt-losing) | Decreased |
Data compiled from multiple sources.[1][8]
Experimental Protocols
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for the quantification of 18-OHB in plasma or serum.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma, add an internal standard (e.g., deuterated 18-OHB).
-
Precipitate proteins with a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein precipitate.
-
Load the supernatant onto an SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute 18-OHB with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1][8][9][10]
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18 or PFP) is typically used for steroid separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the column and the analytes being separated.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte and mobile phase.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 18-OHB and its internal standard.[1][8][9][10]
Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common immunoassay technique for quantifying 18-OHB, though it may be subject to cross-reactivity with other steroids.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for 18-OHB.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).[11][12][13][14][15]
2. Standard and Sample Incubation:
-
Prepare a standard curve using known concentrations of 18-OHB.
-
Add standards and samples to the wells.
-
Add a fixed concentration of enzyme-conjugated 18-OHB (e.g., HRP-conjugated 18-OHB) to each well. This is a competitive assay format.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature.[11][12][13][14][15]
3. Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.[11][12][13][14][15]
4. Calculation:
-
The concentration of 18-OHB in the samples is inversely proportional to the absorbance and is determined by comparison to the standard curve.
Aldosterone Synthase (CYP11B2) Activity Assay
This assay measures the enzymatic activity of CYP11B2 by quantifying the conversion of a substrate to 18-OHB and/or aldosterone.
1. Enzyme Source:
-
Recombinant human CYP11B2 expressed in a suitable cell line (e.g., V79 Chinese hamster lung cells).
-
Alternatively, mitochondrial fractions isolated from adrenal tissue can be used.[16][17][18][19][20][21][22][23]
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer) at a physiological pH.
-
Add the enzyme source.
-
Add the substrate, which is typically corticosterone.
-
Add a source of reducing equivalents, such as an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16][17][18][19][20][21][22][23]
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
4. Termination and Extraction:
-
Stop the reaction by adding a solvent such as ice-cold acetonitrile or by acidification.
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate or dichloromethane).
5. Quantification of Products:
-
The amounts of 18-OHB and aldosterone produced are quantified using LC-MS/MS or a validated immunoassay. The enzymatic activity is then calculated based on the amount of product formed per unit time per amount of enzyme.[16][17][18][19][20][21][22][23]
Signaling Pathways and Logical Relationships
Signaling Pathway for Angiotensin II-Stimulated 18-OHB Synthesis
Caption: Angiotensin II signaling cascade in adrenal glomerulosa cells.
Signaling Pathway for ACTH-Stimulated 18-OHB Synthesis
Caption: ACTH signaling cascade in adrenal glomerulosa cells.
Diagnostic Workflow for Primary Aldosteronism Incorporating 18-OHB Measurement
Caption: Diagnostic algorithm for primary aldosteronism.
Conclusion
This compound is a pivotal, albeit biologically weak, steroid in the context of aldosterone synthesis. Its production, catalyzed by aldosterone synthase, is a key indicator of zona glomerulosa activity. While not a potent mineralocorticoid itself, the quantification of 18-OHB is a valuable tool for researchers and clinicians in the investigation of adrenal disorders, particularly in the differential diagnosis of primary aldosteronism. The methodologies and pathways detailed in this guide provide a comprehensive resource for professionals in the fields of endocrinology, hypertension, and drug development, facilitating a deeper understanding of the intricate regulation of steroidogenesis and its clinical implications.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of 18,19-dihydroxydeoxycorticosterone and 18-hydroxy-19-nor-deoxycorticosterone to aldosterone receptor and their mineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the mineralocorticoid activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in Vitro triple screen model for human mineralocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor binding and biological activity of 18-hydroxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Serum 18-hydroxycortisol in primary aldosteronism, hypertension, and normotensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zellx.de [zellx.de]
- 13. Corticosterone Competitive ELISA Kit (EIACORT) - Invitrogen [thermofisher.com]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. ptglab.com [ptglab.com]
- 22. researchgate.net [researchgate.net]
- 23. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of 18-Hydroxycorticosterone and Corticosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 18-hydroxycorticosterone (18-OH-B) and its intricate relationship with corticosterone. We delve into the core aspects of their biosynthesis, physiological roles, and the enzymatic machinery that governs their production. This document is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of these critical steroid hormones.
Introduction
Corticosterone is a primary glucocorticoid in many species, playing a vital role in regulating metabolism, immune response, and stress. Its derivative, this compound, is a crucial intermediate in the biosynthesis of aldosterone, the principal mineralocorticoid responsible for maintaining electrolyte and water balance. The nuanced relationship between these two steroids, primarily orchestrated by the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), is of significant interest in both fundamental research and clinical medicine, particularly in the context of endocrine disorders such as primary aldosteronism and Cushing's syndrome.
Biosynthesis of Corticosterone and this compound
The synthesis of both corticosterone and 18-OH-B occurs in the adrenal cortex, originating from cholesterol. The pathway involves a series of enzymatic reactions, with the final steps distinguishing the production of these two steroids.
Key Enzymes:
-
CYP11B1 (11β-hydroxylase): Primarily found in the zona fasciculata of the adrenal cortex, this enzyme is responsible for the conversion of 11-deoxycorticosterone to corticosterone.[1][2]
-
CYP11B2 (Aldosterone synthase): Located in the zona glomerulosa, this enzyme catalyzes the conversion of corticosterone to this compound and subsequently to aldosterone.[1][2]
The differential expression and regulation of these two highly homologous enzymes are critical for the specific production of glucocorticoids and mineralocorticoids.
Fig. 1: Biosynthetic Pathway
Physiological Roles and Regulation
Corticosterone: As a glucocorticoid, corticosterone is integral to:
-
Metabolism: Regulates glucose, protein, and lipid metabolism.
-
Immune Function: Possesses potent anti-inflammatory and immunosuppressive properties.
-
Stress Response: A key component of the hypothalamic-pituitary-adrenal (HPA) axis, it is released in response to stress.
The secretion of corticosterone is primarily regulated by Adrenocorticotropic Hormone (ACTH) from the pituitary gland.
This compound: The primary role of 18-OH-B is as a precursor to aldosterone.[3] It has minimal intrinsic mineralocorticoid activity.[3] Its production is regulated by the renin-angiotensin-aldosterone system (RAAS), primarily through angiotensin II, and by plasma potassium levels.
Quantitative Data: Plasma Concentrations
The plasma concentrations of corticosterone and 18-OH-B can vary significantly depending on the physiological state and the presence of endocrine pathologies.
| Analyte | Condition | Plasma Concentration | Reference |
| This compound | Healthy Adults (Male) | 10.3 ± 4.2 ng/dL | [4] |
| Healthy Adults (Female, Follicular) | 12.4 ± 4.5 ng/dL | [4] | |
| Healthy Adults (Female, Luteal) | 13.8 ± 4.1 ng/dL | [4] | |
| Healthy Adults (Supine, 8:00 AM) | 4-21 ng/dL | [5] | |
| Healthy Adults (Upright, 8:00 AM) | 5−46 ng/dL | [5] | |
| Primary Aldosteronism (Adenoma) | Markedly elevated, often >100 ng/dL | [6][7] | |
| Primary Aldosteronism (Hyperplasia) | Elevated, but lower than in adenoma | [6][7] | |
| Cushing's Syndrome (Adrenal Hyperplasia/Carcinoma) | Often high | [4] | |
| Corticosterone | Healthy Adults | Variable, follows a diurnal rhythm | |
| Cushing's Syndrome | Generally elevated | [8] | |
| Addison's Disease | Significantly low | [4] |
Experimental Protocols
Accurate quantification of corticosterone and 18-OH-B is crucial for both research and clinical diagnostics. Below are detailed methodologies for commonly used techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
Protocol for Simultaneous Quantification of 18-OH-B and Corticosterone:
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol, both containing a small amount of formic acid or ammonium formate, is commonly employed for optimal separation.
-
Flow Rate: Adjust according to the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Fig. 2: LC-MS/MS Workflow
Radioimmunoassay (RIA)
RIA is a sensitive method for quantifying hormones, though it can be susceptible to cross-reactivity.
Protocol for this compound RIA:
-
Sample Preparation:
-
Extract steroids from plasma using an organic solvent like dichloromethane.
-
Separate 18-OH-B from other cross-reacting steroids using column chromatography (e.g., Sephadex LH-20).[4]
-
-
Assay Procedure:
-
Incubate the extracted sample or standard with a specific antibody against 18-OH-B and a known amount of radiolabeled 18-OH-B (e.g., ¹²⁵I-labeled).
-
The unlabeled 18-OH-B in the sample competes with the radiolabeled 18-OH-B for binding to the antibody.
-
-
Separation and Counting:
-
Separate the antibody-bound fraction from the free fraction (e.g., using a second antibody or solid-phase coated tubes).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Quantification:
-
Generate a standard curve by plotting the radioactivity of the standards against their concentrations.
-
Determine the concentration of 18-OH-B in the samples from the standard curve.
-
Corticosterone Signaling Pathway
Corticosterone, like other glucocorticoids, exerts its effects primarily through intracellular glucocorticoid receptors (GR).
Fig. 3: Corticosterone Signaling
Upon binding corticosterone, the GR dissociates from a complex of heat shock proteins, dimerizes, and translocates to the nucleus.[9] In the nucleus, the activated GR binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes.[9] This genomic mechanism underlies most of the physiological effects of corticosterone.
Conclusion
The intricate relationship between this compound and corticosterone highlights the elegant specificity of steroid biosynthesis and function. Understanding their distinct and interconnected roles is paramount for advancing our knowledge of adrenal physiology and pathophysiology. The methodologies and data presented in this guide offer a robust framework for researchers and clinicians to explore these critical hormones further, paving the way for improved diagnostic strategies and therapeutic interventions for related endocrine disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Plasma concentrations of 18-hydroxy-11-deoxycorticosterone and this compound simultaneously measured in normal subjects and adrenocortical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Rupa Health [rupahealth.com]
- 6. The significance of elevated levels of plasma this compound in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. zerotofinals.com [zerotofinals.com]
- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of Corticosterone to 18-Hydroxycorticosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of corticosterone to 18-hydroxycorticosterone, a critical step in the biosynthesis of aldosterone. The document details the primary enzyme responsible, aldosterone synthase (CYP11B2), its kinetic properties, and the intricate signaling pathways that regulate its expression and activity. Detailed experimental protocols for enzyme assays, recombinant protein production, and analytical quantification of steroid products are provided to facilitate further research and drug discovery efforts in this area.
Introduction
The conversion of corticosterone to this compound is a key hydroxylation reaction in the adrenal cortex, leading to the production of the potent mineralocorticoid, aldosterone. This process is exclusively catalyzed by the mitochondrial enzyme aldosterone synthase, encoded by the CYP11B2 gene.[1][2] Dysregulation of this enzymatic step is implicated in various cardiovascular diseases, including hypertension and heart failure, making aldosterone synthase a significant therapeutic target.[1][3] This guide offers an in-depth exploration of the core biochemical and molecular aspects of this conversion, intended to serve as a valuable resource for researchers and professionals in the field.
The Enzyme: Aldosterone Synthase (CYP11B2)
Aldosterone synthase, also known as steroid 18-hydroxylase or corticosterone 18-monooxygenase, is a member of the cytochrome P450 superfamily of enzymes.[1] It is primarily expressed in the zona glomerulosa of the adrenal cortex.[1] CYP11B2 is a multifunctional enzyme that catalyzes the final three steps in aldosterone biosynthesis: the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, the 18-hydroxylation of corticosterone to this compound, and the subsequent 18-oxidation of this compound to aldosterone.[2][4] The enzyme requires the presence of molecular oxygen and NADPH for its catalytic activity.
Enzymatic Reaction and Kinetics
The conversion of corticosterone to this compound is a monooxygenase reaction where a hydroxyl group is introduced at the C18 position of the steroid nucleus. The reaction requires electron transfer from NADPH, mediated by two electron carrier proteins: adrenodoxin reductase and adrenodoxin.[1]
Quantitative Data
| Substrate | Enzyme | Km (μM) | kcat (min-1) | Reference |
| 11-Deoxycorticosterone (for 11β,18-dihydroxylation to this compound) | CYP11B1 mutant | 40.5 | 0.65 | [5] |
| 11-Deoxycorticosterone | Wild-type Aldosterone Synthase (chimeric) | 1.163 | 36.98 (μM/24h) | [6] |
| 18-Hydroxydeoxycorticosterone | Aldosterone Synthase | 4.76 | Not Reported | [7] |
| Inhibitor | Enzyme | IC50 (nM) | Reference |
| Fadrozole | CYP11B2 | 59 | [8] |
| LCI699 | CYP11B2 | 0.7 | [9] |
| RO6836191 | CYP11B2 | 13 (Ki) | [9] |
| Compound 22 | Monkey CYP11B2 | 13 | [4] |
| MTO | CYP11B2 | Not Reported | [10] |
| IMTO | CYP11B2 | Not Reported | [10] |
| CDP2230 | CYP11B2 | Not Reported | [10] |
| Atractylenolide-I | CYP11B2 | ~10 µM | [11] |
Regulatory Signaling Pathways
The expression and activity of aldosterone synthase are tightly regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. Angiotensin II (Ang II) is the primary physiological stimulator of CYP11B2 transcription.[5][12]
The binding of Ang II to its type 1 receptor (AT1R) in zona glomerulosa cells initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations.[12] This increase in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC) and other kinases such as CaMK and Src, ultimately leads to the activation of several transcription factors.[5][12] These transcription factors, including CREB (cAMP response element-binding protein) and SF-1 (Steroidogenic Factor 1), bind to specific response elements in the promoter region of the CYP11B2 gene, enhancing its transcription.[13]
Experimental Protocols
Recombinant Human CYP11B2 Expression and Purification
This protocol describes a general workflow for the expression and purification of recombinant human CYP11B2 in E. coli.
Methodology:
-
Cloning: The full-length cDNA of human CYP11B2 is cloned into a suitable bacterial expression vector, such as the pET series, often with an N-terminal His-tag for purification.[14]
-
Transformation: The expression vector is transformed into a competent E. coli strain, like BL21(DE3).[14]
-
Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[4]
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is applied to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed, and the protein is eluted with an imidazole gradient.[4]
-
Dialysis and Storage: The purified protein is dialyzed against a storage buffer and stored at -80°C.
Aldosterone Synthase In Vitro Activity Assay
This protocol outlines a method to measure the conversion of corticosterone to this compound using recombinant CYP11B2.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Recombinant human CYP11B2 (final concentration 0.1-0.5 µM)
-
Adrenodoxin (2-10 µM)
-
Adrenodoxin reductase (0.2-1 µM)
-
NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the substrate, corticosterone (dissolved in a suitable solvent like DMSO, final concentration ranging from 0.1 to 50 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ice-cold ethyl acetate or dichloromethane).
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Transfer the organic phase containing the steroids to a new tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for analysis (e.g., methanol/water).
Quantification of this compound by LC-MS/MS
This protocol provides a general procedure for the quantification of this compound from in vitro enzyme assays.
Methodology:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate.[15][16]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.[2][17]
-
-
Quantification: A calibration curve is generated using known concentrations of this compound standards. The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.[15][18]
Conclusion
The enzymatic conversion of corticosterone to this compound by aldosterone synthase is a pivotal step in mineralocorticoid biosynthesis and a key target for therapeutic intervention in cardiovascular diseases. This technical guide has provided a detailed overview of the enzyme, its kinetics, regulation, and methodologies for its study. The provided protocols and data serve as a foundation for further research aimed at elucidating the precise mechanisms of this conversion and for the development of novel and selective inhibitors of aldosterone synthase.
References
- 1. Aldosterone synthase - Wikipedia [en.wikipedia.org]
- 2. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor this compound and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. Spatially restricted substrate-binding site of cortisol-synthesizing CYP11B1 limits multiple hydroxylations and hinders aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 15. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Regulation of 18-Hydroxycorticosterone Production by CYP11B2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxycorticosterone (18-OH-B) is a crucial intermediate in the biosynthesis of aldosterone, the primary mineralocorticoid in humans. The production of 18-OH-B from corticosterone is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene. This enzyme, a member of the cytochrome P450 family, is located in the inner mitochondrial membrane of the adrenal cortex's zona glomerulosa cells. The regulation of CYP11B2 activity and expression is a critical determinant of aldosterone levels and, consequently, plays a significant role in the control of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the mechanisms governing this compound production by CYP11B2, detailing the signaling pathways, experimental methodologies for its study, and quantitative data on its regulation.
The Synthesis Pathway of this compound
The biosynthesis of this compound is a key step in the conversion of 11-deoxycorticosterone to aldosterone. This process is exclusively mediated by CYP11B2 and involves two sequential hydroxylation reactions. First, CYP11B2 hydroxylates corticosterone at the 18-position to form this compound. Subsequently, the same enzyme catalyzes the oxidation of this compound to produce aldosterone.
Core Regulatory Pathways
The production of this compound is tightly controlled by several physiological stimuli, primarily the renin-angiotensin-aldosterone system (RAAS), plasma potassium levels, and to a lesser extent, adrenocorticotropic hormone (ACTH).
Angiotensin II
Angiotensin II (Ang II) is the principal physiological stimulator of aldosterone synthesis. Upon binding to its type 1 (AT1) receptor on zona glomerulosa cells, Ang II activates a signaling cascade that leads to increased CYP11B2 expression and activity. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation are key events that promote the transcription of the CYP11B2 gene.
dot
Potassium
Elevated extracellular potassium levels directly stimulate the depolarization of zona glomerulosa cell membranes. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The resulting increase in intracellular calcium concentration activates calcium-dependent signaling pathways that enhance CYP11B2 gene transcription and, consequently, this compound synthesis.[1]
dot
Adrenocorticotropic Hormone (ACTH)
While ACTH is the primary regulator of cortisol synthesis in the zona fasciculata, it has a more complex and less dominant role in aldosterone production. Acutely, ACTH can stimulate the production of this compound and aldosterone.[2] This stimulation is mediated through the melanocortin 2 receptor (MC2R) and the subsequent activation of the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.[3] However, chronic exposure to high levels of ACTH can lead to a paradoxical decrease in CYP11B2 expression and aldosterone synthesis.
Data Presentation
Quantitative Effects of Regulators on this compound and CYP11B2
The following tables summarize quantitative data on the effects of key regulators on this compound production and CYP11B2 expression, as reported in various in vitro and in vivo studies.
| Regulator | Model System | Concentration | Fold Change in 18-OH-B | Citation |
| Angiotensin II | Normal Human Subjects | 4 ng/kg/min | ~1.5-fold increase in plasma 18-OH-B | [4] |
| Angiotensin II | Normal Human Subjects | Infusion | Marked and comparable increases in plasma this compound and aldosterone | [5] |
| Potassium | Rat Adrenal Glomerulosa Cells | 5.9 mEq/liter | ~2.3-fold increase | [6] |
| ACTH | Rat Adrenal Glomerulosa Cells | 0.04 mU/ml | ~9.5-fold increase | [6] |
| ACTH | Human Adrenal Cells | 10 nM (48h) | ~4-60 fold increase in aldosterone and intermediates | [2] |
| Regulator | Model System | Concentration | Fold Change in CYP11B2 mRNA | Citation |
| Potassium | H295R Cells | 16 mmol/l (7 days) | Significant increase | [7] |
| Potassium | H295R Cells | Dose-dependent | Increased mRNA levels | [1] |
| Angiotensin II | Cultured Zona Glomerulosa Cells | Physiological levels | Increased mRNA levels | [8] |
Kinetic Parameters of CYP11B2
The enzymatic efficiency of CYP11B2 in converting corticosterone to this compound is characterized by its kinetic parameters.
| Substrate | Enzyme | Km (µM) | Vmax (µM/24h) | Citation |
| 11-Deoxycorticosterone | Wild-Type Aldosterone Synthase | 1.163 | 36.98 | [9] |
Inhibition of CYP11B2
The development of selective CYP11B2 inhibitors is an active area of research for the treatment of hypertension and heart failure.
| Inhibitor | IC50 for CYP11B2 | IC50 for CYP11B1 | Selectivity (CYP11B1/CYP11B2) | Citation |
| Epoxiconazole | 113 nM | 623 nM | ~5.5 | [10] |
| Compound 25 | 3.9 nM | - | 913 | [11] |
| RO6836191 | 13 nM (Ki) | >1300 nM (Ki) | >100 | [12] |
| CDP2230 | - | - | 15.8 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound regulation. The following sections outline key experimental protocols.
H295R Steroidogenesis Assay
The human NCI-H295R adrenocortical carcinoma cell line is a widely used in vitro model as it expresses all the key enzymes required for steroidogenesis.
Objective: To measure the production of this compound and other steroids in response to various stimuli or inhibitors.
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with serum and antibiotics
-
24-well or 96-well culture plates
-
Test compounds (e.g., Angiotensin II, Potassium Chloride, ACTH, or inhibitors)
-
Forskolin (positive control for steroidogenesis induction)
-
LC-MS/MS system for steroid quantification
Procedure:
-
Cell Culture: Culture H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells into 24-well or 96-well plates and allow them to adhere and grow for 24-48 hours.
-
Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls and a positive control (e.g., forskolin).
-
Incubation: Incubate the cells with the test compounds for a specified period, typically 24 to 48 hours.
-
Sample Collection: Collect the cell culture supernatant for steroid analysis.
-
Steroid Quantification: Analyze the concentration of this compound and other steroids in the supernatant using a validated LC-MS/MS method.
-
Cell Viability: Assess cell viability in the treated wells to normalize steroid production data and rule out cytotoxicity-related effects.
dot
Measurement of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroids.
Objective: To quantify the concentration of this compound in biological samples (e.g., cell culture supernatant, plasma, urine).
Materials:
-
Biological sample
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and methanol/acetonitrile)
Procedure:
-
Sample Preparation: Spike the sample with the internal standard.
-
Extraction: Perform SPE or LLE to extract the steroids and remove interfering substances.
-
Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.
-
LC Separation: Inject the sample onto the LC system. The steroids are separated based on their physicochemical properties as they pass through the analytical column.
-
MS/MS Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
Data Analysis: Generate a calibration curve using standards of known concentrations to determine the concentration of this compound in the unknown samples.
CYP11B2 Promoter Activity Assay
Luciferase reporter assays are commonly used to study the transcriptional regulation of the CYP11B2 gene.
Objective: To measure the activity of the CYP11B2 promoter in response to signaling molecules.
Materials:
-
Mammalian cell line (e.g., H295R)
-
Luciferase reporter plasmid containing the CYP11B2 promoter region upstream of the luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Cell Plating: Plate cells in multi-well plates.
-
Transfection: Co-transfect the cells with the CYP11B2 promoter-luciferase plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After allowing for gene expression (typically 24 hours), treat the cells with the compounds of interest.
-
Incubation: Incubate for a period sufficient to induce a transcriptional response (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the activity of both luciferases using a luminometer and specific substrates.
-
Data Analysis: Normalize the firefly luciferase activity (from the CYP11B2 promoter) to the Renilla luciferase activity (control). Express the results as fold change relative to the vehicle-treated control.
Conclusion
The regulation of this compound production by CYP11B2 is a complex process involving intricate signaling pathways initiated by Angiotensin II, potassium, and ACTH. Understanding these regulatory mechanisms is fundamental for researchers in endocrinology and cardiovascular science, as well as for professionals in drug development targeting the renin-angiotensin-aldosterone system. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the pivotal role of CYP11B2 in health and disease.
References
- 1. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Adrenocorticotrophic Hormone on Steroid Metabolomic Profiles in Human Adrenal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ACTH and Other Hormones in the Regulation of Aldosterone Production in Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Responsiveness of plasma this compound and aldosterone to angiotensin II or corticotropin in nonazotemic diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response of aldosterone and this compound to angiotensin II in normal subjects and patients with essential hypertension, Conn's syndrome, and nontumorous hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The product of the CYP11B2 gene is required for aldosterone biosynthesis in the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
18-Hydroxycorticosterone: An In-depth Technical Guide for Adrenal Function Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Hydroxycorticosterone (18-OHB) is a steroid hormone produced by the adrenal cortex and a key intermediate in aldosterone synthesis. Its measurement provides valuable insights into adrenal function, particularly in the investigation of primary aldosteronism. This guide offers a comprehensive technical overview of 18-OHB as a biomarker, detailing its biosynthesis, regulation, clinical relevance, and analytical methodologies. It is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in the study of adrenal physiology and pathology.
Introduction
The adrenal glands are vital endocrine organs responsible for synthesizing a range of steroid hormones that regulate metabolism, immune function, blood pressure, and stress responses. This compound (18-OHB) is a mineralocorticoid precursor that has garnered significant interest as a biomarker for assessing the functionality of the adrenal cortex, especially in hypertensive disorders.[1] This document provides a detailed examination of its role and the technical considerations for its use in research and clinical settings.
Biosynthesis and Regulation of this compound
18-OHB is synthesized in the zona glomerulosa of the adrenal cortex.[1] It is derived from corticosterone through the action of the enzyme aldosterone synthase (CYP11B2).[1][2] This same enzyme then converts 18-OHB to aldosterone.[3]
Caption: Conversion of corticosterone to this compound and aldosterone.
The synthesis of 18-OHB is primarily regulated by the renin-angiotensin-aldosterone system (RAAS). Angiotensin II stimulates aldosterone synthase, leading to increased production of 18-OHB.[2]
This compound in Adrenal Function and Disease
Elevated levels of 18-OHB are particularly relevant in the context of primary aldosteronism (PA), a condition characterized by excessive aldosterone production.[1]
Differentiating Subtypes of Primary Aldosteronism
PA is most commonly caused by either a unilateral aldosterone-producing adenoma (APA) or bilateral adrenal hyperplasia (BAH).[1] Distinguishing between these subtypes is critical for determining the appropriate treatment. Several studies have shown that patients with APA tend to have significantly higher levels of 18-OHB compared to those with BAH.[1][4]
| Parameter | Aldosterone-Producing Adenoma (APA) | Bilateral Adrenal Hyperplasia (BAH) | Essential Hypertension |
| Serum 18-OHB | Markedly elevated | Moderately elevated or normal | Normal |
| Urinary 18-OHB | Significantly increased | Slightly elevated | Normal[5] |
| 18-OHB to Aldosterone Ratio | Generally lower in adrenal vein sampling from the adenoma side[6] | Higher than in APA | Not applicable |
Other Adrenal Conditions
Elevated 18-OHB has also been noted in other adrenal disorders, such as certain adrenal adenomas that may not be classic aldosteronomas but still cause hypertension.[7][8][9]
Experimental Protocols for this compound Measurement
Accurate and precise measurement of 18-OHB is crucial for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[10][11]
Sample Collection and Preparation
-
Specimen Type: Serum is the most common matrix, collected in a serum separator tube (SST).[12]
-
Processing: Serum should be separated from cells promptly after collection.[13]
-
Storage: Samples should be stored frozen to ensure stability.[12]
LC-MS/MS Method Outline
A typical LC-MS/MS workflow for 18-OHB quantification involves several key steps.
Caption: A generalized workflow for 18-OHB analysis by LC-MS/MS.
4.2.1. Extraction
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate steroids from the serum matrix.[10][14]
4.2.2. Chromatographic Separation
A reversed-phase C18 column is typically employed to separate 18-OHB from other structurally similar steroids.
4.2.3. Mass Spectrometric Detection
Tandem mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for high specificity.[15]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 363.2 | 345.2 |
| d7-18-Hydroxycorticosterone (Internal Standard) | 370.2 | 352.2 |
Note: Specific mass transitions may vary depending on the instrument and ionization method.
Data Interpretation
Reference intervals for 18-OHB can vary by age and sex.[13][16] It is essential to use age- and sex-matched reference ranges for accurate interpretation. For example, one laboratory provides the following adult reference range:
| Population | Reference Range (ng/dL) |
| Adults | 9-58[13] |
| Adults (8:00 AM, Supine) | 4-21[13] |
| Adults (8:00 AM, Upright) | 5-46[13] |
Conclusion
This compound is a clinically significant biomarker for evaluating adrenal function, particularly in the differential diagnosis of primary aldosteronism. Its accurate measurement by LC-MS/MS provides valuable information for both clinical diagnostics and research in adrenal pathophysiology. For professionals in drug development, understanding the role of 18-OHB can aid in the development of targeted therapies for adrenal disorders. Continued research and standardization of assays will further solidify the role of 18-OHB in endocrinology.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of this compound during adrenal vein sampling for primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased excretion of this compound in patients with adrenal adenomas and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenal adenoma with this compound excess and hypertension: a variant of aldosteronomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor this compound and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound by Mass Spectrometry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Unveiling the Clinical Significance of Elevated 18-Hydroxycorticosterone Levels: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Intermediate in Aldosterone Synthesis and its Role in the Diagnosis and Management of Primary Aldosteronism.
Abstract
18-Hydroxycorticosterone (18-OHB) is a steroid hormone that serves as the immediate precursor to aldosterone in the adrenal cortex. While possessing minimal intrinsic mineralocorticoid activity, its plasma and urinary concentrations are of considerable clinical interest, particularly in the diagnostic workup of primary aldosteronism (PA). Elevated levels of 18-OHB are strongly associated with aldosterone-producing adenomas (APAs), often serving as a key biomarker to differentiate them from bilateral adrenal hyperplasia (BAH). This technical guide provides a comprehensive overview of the clinical significance of elevated 18-OHB levels, detailing the underlying physiology, its role in diagnostic algorithms, and the methodologies for its measurement. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenal disorders and the development of novel therapeutics.
Introduction
This compound (18-OHB) is a C18-hydroxylated steroid synthesized from corticosterone in the zona glomerulosa of the adrenal cortex.[1] This conversion is catalyzed by the enzyme aldosterone synthase (CYP11B2), which also mediates the final step of converting 18-OHB to aldosterone.[2][3][4] While 18-OHB itself has a low affinity for the mineralocorticoid receptor and thus exhibits weak biological activity, its circulating levels provide a valuable window into the rate of aldosterone synthesis.[1]
The primary clinical utility of measuring 18-OHB lies in the investigation of primary aldosteronism (PA), a common cause of secondary hypertension. In this context, elevated 18-OHB levels are a hallmark of aldosterone-producing adenomas (APAs), with significantly higher concentrations observed in patients with APAs compared to those with bilateral adrenal hyperplasia (BAH) or essential hypertension.[5][6] This distinction is crucial as it guides therapeutic decisions, with unilateral adrenalectomy being the treatment of choice for APAs, while medical management with mineralocorticoid receptor antagonists is preferred for BAH.
This guide will delve into the technical aspects of 18-OHB's clinical significance, including detailed experimental protocols for its measurement, a comprehensive summary of quantitative data from clinical studies, and visual representations of relevant physiological and experimental pathways.
Aldosterone and this compound Synthesis Pathway
The synthesis of aldosterone and its precursor 18-OHB is a multi-step enzymatic process occurring within the mitochondria of the zona glomerulosa cells. The pathway is primarily regulated by the renin-angiotensin II system and plasma potassium levels. The enzyme aldosterone synthase, encoded by the CYP11B2 gene, is the key player in the final steps of this pathway.[2]
Clinical Significance in Primary Aldosteronism
The measurement of 18-OHB is a valuable tool in the differential diagnosis of primary aldosteronism.
Differentiating Aldosterone-Producing Adenoma (APA) from Bilateral Adrenal Hyperplasia (BAH)
Numerous studies have demonstrated that patients with APA exhibit significantly higher plasma and urinary levels of 18-OHB compared to those with BAH.[5][6] This difference is attributed to the higher relative production of 18-OHB in adenomatous tissue.[7] A plasma 18-OHB concentration of 100 ng/dL or greater after overnight recumbency has been suggested as a cutoff to distinguish an adenoma from hyperplasia, with no overlap in values reported in some studies.[6][8]
"Hybrid Steroids" and Familial Hyperaldosteronism
In addition to 18-OHB, the "hybrid steroids" 18-hydroxycortisol and 18-oxocortisol are also of diagnostic importance, particularly in familial forms of hyperaldosteronism.[7] These steroids are produced due to the action of aldosterone synthase on cortisol precursors. Markedly elevated levels of 18-hydroxycortisol and 18-oxocortisol are characteristic of Glucocorticoid-Remediable Aldosteronism (GRA) or Familial Hyperaldosteronism Type I.[9][10]
Quantitative Data on this compound Levels
The following tables summarize quantitative data on 18-OHB levels in various patient populations from several studies. These values can vary between laboratories and assays.
Table 1: Plasma this compound Levels in Primary Aldosteronism Subtypes
| Patient Group | N | Mean ± SD (ng/dL) | Range (ng/dL) | Study |
| Aldosterone-Producing Adenoma (APA) | 20 | 85.3 ± 59.7 | - | Mulatero et al. (2012)[5] |
| Bilateral Adrenal Hyperplasia (BAH) | 61 | 29.4 ± 20.9 | - | Mulatero et al. (2012)[5] |
| Essential Hypertension (EH) | 62 | 15.1 ± 9.8 | - | Mulatero et al. (2012)[5] |
| Normotensive Controls | 30 | 12.3 ± 6.5 | - | Mulatero et al. (2012)[5] |
| APA | 15 | 145 ± 25 | - | Biglieri & Schambelan (1979)[6] |
| BAH | 8 | 24 ± 4 | - | Biglieri & Schambelan (1979)[6] |
Table 2: Urinary this compound Excretion
| Patient Group | N | Mean ± SEM (µ g/24h ) | Study |
| Aldosterone-Producing Adenoma (APA) | 5 | 11.3 ± 1.5 | Ulick et al. (1992)[11] |
| Idiopathic Hyperaldosteronism (IHA) | 5 | 4.6 ± 0.3 | Ulick et al. (1992)[11] |
| Essential Hypertension (EHT) | 10 | 3.1 ± 0.6 | Ulick et al. (1992)[11] |
| Normotensive Controls | 11 | 3.6 ± 0.5 | Ulick et al. (1992)[11] |
Table 3: Reference Ranges for Plasma this compound
| Population | Condition | Range (ng/dL) | Source |
| Adults | - | 9 - 58 | Mayo Clinic Laboratories[12] |
| Adults | 8:00 AM Supine | 4 - 21 | Mayo Clinic Laboratories[12] |
| Adults | 8:00 AM Upright | 5 - 46 | Mayo Clinic Laboratories[12] |
| Premature (26-28 weeks) | Day 4 | 10 - 670 | Mayo Clinic Laboratories[12] |
| Full-term | Day 3 | 31 - 546 | Mayo Clinic Laboratories[12] |
Experimental Protocols
Accurate measurement of 18-OHB is critical for its clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity and sensitivity.[13][14] Immunoassays such as ELISA and radioimmunoassay (RIA) are also available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Methodology:
-
Sample Collection and Preparation:
-
Collect blood in a plain red-top or serum separator tube.
-
Separate serum from cells by centrifugation within 45 minutes of collection.[12]
-
Store serum frozen until analysis.
-
Solid-Phase Extraction (SPE):
-
Precondition a C18 SPE cartridge.
-
Load the serum sample.
-
Wash the cartridge to remove interfering substances.
-
Elute 18-OHB using an appropriate organic solvent (e.g., ethyl acetate).[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C8 or C18 reversed-phase column).
-
Use a gradient elution with a mobile phase typically consisting of water with a modifier (e.g., ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile) to separate 18-OHB from other steroids.[13][14]
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer.
-
Use an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
Perform detection in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 18-OHB and an internal standard.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Methodology:
-
Sample Preparation: Serum samples may require a pre-treatment or extraction step to remove interfering substances and improve assay specificity.
-
Assay Procedure (Competitive ELISA):
-
Pipette standards, controls, and prepared samples into wells of a microplate coated with an anti-18-OHB antibody.
-
Add an enzyme-conjugated 18-OHB.
-
Incubate to allow competitive binding between the sample 18-OHB and the enzyme-conjugated 18-OHB for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of 18-OHB in the sample.
-
Radioimmunoassay (RIA)
Methodology:
-
Sample Preparation: Similar to ELISA, serum samples often undergo an extraction and chromatographic purification step to enhance specificity.[15]
-
Assay Procedure (Competitive RIA):
-
Incubate a mixture of the sample (or standard), a fixed amount of radiolabeled 18-OHB (e.g., with iodine-125), and a limited amount of anti-18-OHB antibody.
-
During incubation, the unlabeled 18-OHB in the sample competes with the radiolabeled 18-OHB for binding to the antibody.
-
Separate the antibody-bound 18-OHB from the free 18-OHB.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled 18-OHB in the sample.
-
Diagnostic Workflows Incorporating this compound
The measurement of 18-OHB is typically performed in the context of a broader diagnostic evaluation for primary aldosteronism.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Endocrine System Glossary: Adrenal Cortex Hormone Biosynthesis | ditki medical & biological sciences [ditki.com]
- 5. ajronline.org [ajronline.org]
- 6. Effective Extraction of a Panel of Steroid Hormones from Human Serum | Separation Science [sepscience.com]
- 7. This compound | Rupa Health [rupahealth.com]
- 8. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. [PDF] this compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Adrenal Vein Sampling for Primary Aldosteronism: Recommendations From the Australian and New Zealand Working Group - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 18-Hydroxycorticosterone in Primary Hyperaldosteronism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary hyperaldosteronism (PHA) is the most common cause of secondary hypertension and is characterized by the autonomous production of aldosterone from the adrenal glands. This leads to sodium retention, potassium excretion, and subsequent hypertension, increasing the risk of cardiovascular and renal complications. The accurate diagnosis and subtype classification of PHA, primarily into aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH), are crucial for determining the appropriate treatment strategy—unilateral adrenalectomy for APA and mineralocorticoid receptor antagonist therapy for BAH.
18-Hydroxycorticosterone (18-OHB) is a steroid hormone and a direct precursor to aldosterone. It is synthesized from corticosterone by the enzyme aldosterone synthase, which is encoded by the CYP11B2 gene[1]. The measurement of 18-OHB has emerged as a valuable biomarker in the diagnostic workup of PHA. This technical guide provides an in-depth overview of the role of 18-OHB in PHA, including its biosynthesis, regulation, clinical significance, and methods of measurement.
Biosynthesis and Regulation of this compound
The synthesis of 18-OHB is an integral part of the aldosterone biosynthesis pathway, which occurs in the zona glomerulosa of the adrenal cortex. The process is initiated by the conversion of cholesterol to pregnenolone. Through a series of enzymatic reactions, pregnenolone is converted to 11-deoxycorticosterone. The final steps are catalyzed by aldosterone synthase (CYP11B2), a mitochondrial P450 enzyme with dual functions. CYP11B2 first hydroxylates 11-deoxycorticosterone to corticosterone, then hydroxylates corticosterone at the 18-position to form 18-OHB, and finally oxidizes 18-OHB to produce aldosterone.
The primary regulators of aldosterone and, consequently, 18-OHB synthesis are the renin-angiotensin system (RAS) and plasma potassium levels. Angiotensin II, the main effector of the RAS, stimulates aldosterone synthase expression and activity. Elevated potassium levels also directly stimulate aldosterone production. Adrenocorticotropic hormone (ACTH) can transiently stimulate aldosterone and 18-OHB secretion.
The Role of this compound in Differentiating Primary Hyperaldosteronism Subtypes
Elevated levels of 18-OHB are a characteristic feature of primary hyperaldosteronism. More importantly, the degree of elevation can help distinguish between the two main subtypes, APA and BAH. Patients with APA typically exhibit significantly higher plasma and urinary concentrations of 18-OHB compared to those with BAH[2][3]. This difference is attributed to the higher expression and activity of aldosterone synthase in adenomatous tissue.
Several studies have proposed a plasma 18-OHB concentration of 100 ng/dL as a cutoff to differentiate APA from BAH, with a reported diagnostic accuracy of approximately 82%[4]. However, it is important to note that there can be some overlap in 18-OHB levels between the two subtypes. Therefore, 18-OHB measurement should be used in conjunction with other diagnostic tests, such as adrenal venous sampling (AVS), which remains the gold standard for subtype differentiation.
Quantitative Data on this compound Levels
The following table summarizes the reported plasma concentrations of this compound across different patient populations. It is important to note that values can vary between studies due to differences in patient populations, assay methodologies, and study protocols.
| Patient Group | Mean Plasma 18-OHB Concentration (ng/dL) | Range/Notes |
| Normotensive Controls | 15.6 | 9.05 - 104.06 pg/mL (equivalent to 0.9 - 10.4 ng/dL)[5] |
| Essential Hypertension | 21.3 | |
| Primary Hyperaldosteronism (All) | 59.8 | |
| Aldosterone-Producing Adenoma (APA) | 92.4 | Levels are typically >100 ng/dL[4] |
| Bilateral Adrenal Hyperplasia (BAH) | 38.5 | Significantly lower than in APA[4] |
Conversion: 1 ng/dL = 10 pg/mL
Experimental Protocols for this compound Measurement
Accurate measurement of 18-OHB is critical for its clinical utility. The following sections detail the methodologies for the key experimental protocols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard (e.g., deuterated 18-OHB).
-
Precondition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
Elute 18-OHB with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 or similar column (e.g., UPLC BEH C8) is typically used for separation[6].
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid or ammonium fluoride) is used for elution[6].
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 10-20 µL.
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for 18-OHB and then monitoring for a specific product ion after fragmentation in the collision cell.
-
Precursor Ion (m/z): [M+H]+
-
Product Ion (m/z): Specific fragment ions for 18-OHB.
-
-
Quantification: The concentration of 18-OHB in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 18-OHB.
Radioimmunoassay (RIA)
RIA is a sensitive method for quantifying antigens, such as steroid hormones.
1. Principle: RIA is a competitive binding assay. A known quantity of radiolabeled 18-OHB (tracer) competes with the unlabeled 18-OHB in the patient's sample for a limited number of binding sites on a specific anti-18-OHB antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 18-OHB in the sample.
2. Protocol:
-
Sample Preparation: Plasma samples may require extraction (e.g., with dichloromethane) and chromatographic purification to remove cross-reacting steroids.
-
Assay Procedure:
-
Pipette standards, controls, and patient samples into appropriately labeled tubes.
-
Add a fixed amount of radiolabeled 18-OHB (e.g., ³H-18-OHB) to each tube.
-
Add a specific anti-18-OHB antibody to each tube.
-
Incubate the mixture to allow for competitive binding.
-
Separate the antibody-bound fraction from the free fraction (e.g., by precipitation with a second antibody or charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis: A standard curve is constructed by plotting the percentage of bound radioactivity against the concentration of the standards. The concentration of 18-OHB in the patient samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique that is also based on the principle of competitive binding.
1. Principle: In a competitive ELISA for 18-OHB, a known amount of 18-OHB is coated onto the wells of a microplate. The patient's sample (containing unknown amounts of 18-OHB) is added to the wells along with a specific anti-18-OHB antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The unlabeled 18-OHB in the sample competes with the coated 18-OHB for binding to the antibody. After washing, a substrate for the enzyme is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of 18-OHB in the sample.
2. Protocol:
-
Sample Preparation: Plasma samples may require dilution.
-
Assay Procedure:
-
Add standards, controls, and patient samples to the wells of the 18-OHB-coated microplate.
-
Add the enzyme-conjugated anti-18-OHB antibody to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate to each well and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the concentration of the standards. The concentration of 18-OHB in the patient samples is determined from the standard curve.
Mandatory Visualizations
Caption: Aldosterone synthesis signaling pathway.
Caption: Experimental workflow for 18-OHB measurement.
Caption: Diagnostic workflow for primary hyperaldosteronism.
Conclusion
This compound is a key intermediate in the aldosterone biosynthesis pathway and serves as a valuable biomarker in the evaluation of primary hyperaldosteronism. Its measurement, particularly by the highly specific and sensitive LC-MS/MS method, can significantly aid in the differentiation of APA from BAH, thereby guiding appropriate treatment decisions. While adrenal venous sampling remains the definitive test for subtype classification, the non-invasive measurement of 18-OHB provides important adjunctive information. Further research and standardization of 18-OHB assays will continue to refine its role in the clinical management of PHA, with potential implications for the development of novel therapeutic agents targeting the aldosterone synthesis pathway.
References
- 1. [PDF] this compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes. | Semantic Scholar [semanticscholar.org]
- 2. This compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 18-oxo-cortisol in subtypes of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperaldosteronism Workup: Laboratory Studies, Computed Tomography and Scintigraphy, Adrenal Venous Sampling [emedicine.medscape.com]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method for 18-Hydroxycorticosterone quantification in plasma
An advanced LC-MS/MS method has been developed for the sensitive and selective quantification of 18-hydroxycorticosterone in human plasma. This methodology is crucial for clinical research, particularly in the study of endocrine disorders such as primary aldosteronism, where accurate measurement of this steroid is essential. The protocol detailed below provides a comprehensive guide for researchers, scientists, and drug development professionals.
Application Notes
This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase column and detection using a triple quadrupole mass spectrometer. This approach ensures high sensitivity, specificity, and throughput for the analysis of this key biomarker.
A critical aspect of this method is the chromatographic separation of this compound from its isomers, such as 20β-dihydrocortisone (20α-DHE), to prevent analytical interference and ensure accurate quantification[1]. The use of a stable isotope-labeled internal standard, such as this compound-d4, is recommended to compensate for matrix effects and variations in sample processing. The method has been validated according to established guidelines, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a 200 µL plasma sample.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Reagent grade water
-
Methanol
-
SPE cartridges (e.g., Oasis MAX µElution Plate or equivalent anion exchange sorbent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add the internal standard solution.
-
Pre-treat the sample as required (specifics may vary based on the SPE cartridge manufacturer's instructions).
-
Condition the SPE plate/cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE plate/cartridge.
-
Wash the sorbent with an appropriate solution (e.g., water or a mild organic solvent) to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 water/methanol).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | UPLC BEH C8 or CORTECS UPLC C18[1][2] |
| Mobile Phase A | Water with 0.025 mM ammonium fluoride or 5 mM ammonium formate[1][3] |
| Mobile Phase B | Acetonitrile or Methanol[1][3] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 35 - 60 °C |
| Injection Volume | 5 - 40 µL |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte of interest. A detailed gradient program should be optimized to ensure baseline separation from isomers[2]. |
Mass Spectrometry (MS)
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
MS/MS Detection Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument |
| Source Temperature | 550 °C |
| Nebulizer Gas | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing standard solutions of this compound and its internal standard. For example, a potential transition for 18-hydroxycortisol (an analog) is m/z 379.2 -> 267.2[4]. |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for this compound quantification.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) | LLOQ (pg/mL) |
| This compound | 20 - 3000 | ≥ 0.997 | 20[5][6] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| This compound | Low QC | ≤ 4.6 | ≤ 4.6 | Within ±15% |
| Mid QC | ≤ 4.6 | ≤ 4.6 | Within ±15% | |
| High QC | ≤ 4.6 | ≤ 4.6 | Within ±15% | |
| (Data synthesized from reported total coefficient of variations)[1] |
Table 3: Recovery
| Analyte | Recovery Range (%) |
| This compound | 94.59 - 105.27[1] |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Radioimmunoassay (RIA) for Plasma 18-Hydroxycorticosterone Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 18-Hydroxycorticosterone (18-OH-B) is a steroid hormone and a direct precursor to aldosterone, the primary mineralocorticoid in the body.[1] It is synthesized from corticosterone by the enzyme aldosterone synthase.[1] The measurement of plasma 18-OH-B is a valuable tool in the investigation of mineralocorticoid biosynthesis and the differential diagnosis of primary aldosteronism and other hypertensive disorders.[2][3]
Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to measure the concentration of antigens, such as hormones, by utilizing the principle of competitive binding.[4][5] In this assay, an unknown quantity of unlabeled antigen (18-OH-B from a plasma sample) competes with a known amount of radiolabeled antigen for a limited number of binding sites on a specific antibody.[4] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled antigen in the sample.
Steroidogenesis Pathway: Synthesis of this compound
The synthesis of this compound is a key step in the mineralocorticoid pathway within the adrenal cortex. This process is primarily regulated by the renin-angiotensin system and plasma potassium levels, with ACTH also playing a role.[6][7]
References
- 1. This compound | C21H30O5 | CID 11222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct radioimmunoassays for "aldosterone" and "this compound" in unprocessed urine, and their use in screening to distinguish primary aldosteronism from hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Radioimmunoassay of plasma 18-hydroxy-11-deoxycorticosterone and its response to ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 18-Hydroxycorticosterone Steroid Profiling
Introduction
18-Hydroxycorticosterone (18-OHB) is a steroid hormone that serves as a crucial intermediate in the biosynthesis of aldosterone, a key regulator of blood pressure and electrolyte balance.[1][2] The quantification of 18-OHB in biological matrices such as plasma, serum, and urine is vital for the diagnostic workup of endocrine disorders, particularly for differentiating subtypes of primary aldosteronism.[2][3] Given the low physiological concentrations of 18-OHB and the complexity of biological samples, robust and efficient sample preparation is paramount for accurate and reliable analysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
This document provides detailed protocols for the most common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the "Dilute-and-Shoot" method for urine samples.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method depends on the sample matrix, required sensitivity, and available equipment. The following table summarizes quantitative performance data from various validated LC-MS/MS methods for this compound.
| Parameter | Method | Matrix | Value | Reference |
| Lower Limit of Quantification (LLOQ) | SPE LC-MS/MS | Plasma | 20 pg/mL | [3][5] |
| SPE LC-MS/MS | Urine | 25 pg/mL | [4] | |
| Dilute-and-Shoot LC-MS/MS | Urine | 4.28 nmol/L | [6][7] | |
| Modified SPE LC-MS/MS | Plasma | 0.190 nmol/L | [7] | |
| Linearity Range | SPE LC-MS/MS | Plasma | 20 - 3000 pg/mL | [3][5] |
| SPE LC-MS/MS | Urine | 0.2 - 30 ng/mL | [8] | |
| Dilute-and-Shoot LC-MS/MS | Urine | 4.28 - 8770 nmol/L | [6] | |
| Extraction Recovery | SPE LC-MS/MS | Urine | 86.3% - 114% | [4] |
| SPE (Automated, C18) | Plasma/Serum | 87% - 101% | [9] | |
| Dilute-and-Shoot LC-MS/MS | Urine | 97.8% - 109.2% | [10] | |
| Precision (Inter-Assay CV) | SPE (Automated, C18) | Plasma/Serum | ≤ 8.25% | [9] |
| Dilute-and-Shoot LC-MS/MS | Urine | < 3% | [10] | |
| Modified SPE LC-MS/MS | Plasma | < 6% | [7] |
Experimental Workflows
The following diagrams illustrate the general workflows for Solid-Phase Extraction and Liquid-Liquid Extraction.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma or Serum
This protocol is a generalized method based on common practices using C18 SPE cartridges for the extraction of steroids from plasma or serum.[9]
Materials:
-
C18 SPE Cartridges (e.g., 1 mL, 200 mg)
-
SPE Vacuum Manifold
-
Methanol (LC-MS Grade)
-
Deionized Water
-
Hexane (LC-MS Grade)
-
Ethyl Acetate (LC-MS Grade)
-
Internal Standard (IS) solution (e.g., deuterated 18-OHB)
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Pipette 100-500 µL of plasma or serum into a clean glass tube.
-
Add an appropriate amount of internal standard solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place C18 SPE cartridges onto the vacuum manifold.
-
Condition the cartridges by passing 5-10 mL of methanol through, followed by 5-10 mL of deionized water. Do not allow the cartridges to dry out.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a rate of approximately 1 mL/min.[9]
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C or using a centrifugal vacuum concentrator.[11]
-
Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 1 minute to ensure the residue is fully dissolved. Transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Serum, or Urine
LLE is a classic technique used to separate analytes based on their differential solubilities in aqueous and immiscible organic solvents.[11][12]
Materials:
-
Diethyl Ether or Dichloromethane (LC-MS Grade)
-
Internal Standard (IS) solution
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Vortex mixer
-
Centrifuge capable of holding glass tubes
-
Glass test tubes
Procedure:
-
Sample Pre-treatment:
-
Pipette 200-500 µL of the sample (plasma, serum, or urine) into a glass tube.
-
Add the internal standard solution and vortex briefly.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the tubes at 2000-3000 x g for 5-10 minutes to achieve a clean separation between the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new clean glass tube. For maximum recovery, this extraction step (steps 2-4) can be repeated, and the organic layers pooled.[11]
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or in a centrifugal vacuum concentrator.[11]
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the appropriate LC mobile phase.
-
Vortex well to dissolve the analyte and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: "Dilute-and-Shoot" for Urine
This simplified method is suitable for urine samples where the concentration of 18-OHB is sufficiently high and the matrix interferences are lower compared to plasma.[6]
Materials:
-
Deionized Water
-
Methanol (LC-MS Grade)
-
Internal Standard (IS) working solution
-
Vortex mixer
-
Centrifuge
-
1.5 mL microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Mixing and Clarification:
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 4.0 µL) directly into the LC-MS/MS system for analysis.[6]
-
References
- 1. Urinary free this compound, plasma aldosterone, and urinary aldosterone metabolites in normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor this compound and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for Measuring 18-Hydroxycorticosterone Levels via Adrenal Vein Sampling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary aldosteronism (PA) is a prevalent cause of secondary hypertension. The accurate subtyping of PA into aldosterone-producing adenoma (APA) and bilateral idiopathic hyperaldosteronism (IHA) is crucial for determining the appropriate treatment strategy—unilateral adrenalectomy for APA and medical management for IHA. Adrenal vein sampling (AVS) is the gold standard for this differentiation. The measurement of 18-hydroxycorticosterone (18OHB), a precursor to aldosterone, in adrenal vein samples offers a valuable adjunctive biomarker to improve the diagnostic accuracy of AVS. Elevated levels of 18OHB are more indicative of an APA than IHA.[1][2] This document provides detailed application notes and protocols for the use of AVS in measuring 18OHB levels.
Application Notes
The measurement of this compound (18OHB) during Adrenal Vein Sampling (AVS) serves as a valuable tool in the differential diagnosis of primary aldosteronism. While the aldosterone-to-cortisol ratio remains the primary determinant for lateralization, 18OHB provides additional diagnostic confidence.
Clinical Utility:
-
Distinguishing APA from IHA: Studies have consistently shown that patients with aldosterone-producing adenomas (APAs) exhibit significantly higher levels of 18OHB in the adrenal venous effluent from the affected gland compared to the contralateral gland and to patients with bilateral idiopathic hyperaldosteronism (IHA).[2][3][4]
-
Adjunctive Diagnostic Marker: The 18OHB/cortisol ratio and the 18OHB/aldosterone ratio can be used as supplementary criteria to the aldosterone/cortisol ratio for confirming the source of excess aldosterone production.[5]
-
Understanding Pathophysiology: Analyzing the ratios of aldosterone precursors like 18OHB to aldosterone can provide insights into the enzymatic activity of aldosterone synthase (CYP11B2) in different subtypes of primary aldosteronism.
In addition to 18OHB, the measurement of other "hybrid" steroids, such as 18-hydroxycortisol and 18-oxocortisol, which are produced by the action of aldosterone synthase on cortisol, can further enhance the diagnostic accuracy of AVS.[4][6][7] Elevated levels of these hybrid steroids are highly specific for APAs.[4][6][7]
Data Presentation
The following tables summarize quantitative data from studies utilizing AVS for the measurement of this compound and its ratios.
Table 1: this compound Ratios in Adrenal Vein Sampling
| Parameter | Aldosterone-Producing Adenoma (APA) | Contralateral Gland to APA | Idiopathic Hyperaldosteronism (IHA) | P-value |
| 18OHB/Aldosterone Ratio | 2.17 ± 0.62 | 12.96 ± 12.76 | 4.69 ± 4.32 | <0.001 (APA vs Contralateral), 0.02 (APA vs IHA) |
| 18OHB/Cortisol Ratio | 26.03 ± 11.51 | 6.23 ± 2.97 | 9.22 ± 5.18 | <0.001 (APA vs Contralateral and IHA) |
Data adapted from Auchus et al., The Journal of Clinical Endocrinology & Metabolism.[5]
Table 2: 18-Oxocortisol Levels and Ratios in Adrenal Vein Sampling (Pre-ACTH Stimulation)
| Parameter | Aldosterone-Producing Adenoma (APA) | Contralateral Gland to APA | Idiopathic Hyperaldosteronism (IHA) | P-value |
| 18-Oxocortisol (ng/dL) | 1652.0 ± 375.9 | 30.0 ± 5.8 | 62.4 ± 12.5 | ≤ 0.05 |
| 18-Oxocortisol/Cortisol Ratio (%) | 4.167 ± 0.870 | 0.131 ± 0.023 | 0.134 ± 0.031 | ≤ 0.05 |
Data adapted from Satoh et al., The Journal of Clinical Endocrinology & Metabolism.
Table 3: 18-Oxocortisol Levels and Ratios in Adrenal Vein Sampling (Post-ACTH Stimulation)
| Parameter | Aldosterone-Producing Adenoma (APA) | Contralateral Gland to APA | Idiopathic Hyperaldosteronism (IHA) | P-value |
| 18-Oxocortisol (ng/dL) | 3939.0 ± 476.3 | 106.1 ± 15.3 | 474.7 ± 87.0 | ≤ 0.05 |
| 18-Oxocortisol/Cortisol Ratio (%) | 0.623 ± 0.078 | 0.022 ± 0.003 | 0.060 ± 0.011 | ≤ 0.05 |
Data adapted from Satoh et al., The Journal of Clinical Endocrinology & Metabolism.
Experimental Protocols
Protocol 1: Adrenal Vein Sampling (AVS)
This protocol outlines the key steps for performing AVS to obtain blood samples for steroid hormone analysis.
1. Patient Preparation:
-
Discontinue mineralocorticoid receptor antagonists for at least 4-6 weeks prior to the procedure.[8]
-
Correct any existing hypokalemia.[5]
-
Ensure the patient is on an unrestricted sodium diet.[8]
-
Obtain informed consent.
-
Perform a pre-procedural CT scan to visualize adrenal anatomy and venous drainage.[5][9]
2. Procedure:
-
The procedure is performed by an experienced interventional radiologist.[8][10]
-
Access is typically gained through the right common femoral vein.[9]
-
Optional Cosyntropin (ACTH) Stimulation: A continuous infusion of cosyntropin (50 µg/h) can be started 30 minutes prior to sampling and continued throughout the procedure to minimize stress-induced fluctuations in hormone secretion.[5][11]
-
Catheters are selectively placed in the right and left adrenal veins under fluoroscopic guidance.[9][10] Successful cannulation of the right adrenal vein is often the most challenging part of the procedure.[5][10]
-
A peripheral blood sample is also collected from the inferior vena cava or a femoral sheath for comparison.[8]
3. Sample Collection and Handling:
-
Slowly aspirate blood from each adrenal vein to avoid dilution with caval blood.[12]
-
Collect approximately 5-10 mL of blood from each site into pre-chilled EDTA tubes.
-
Immediately place the samples on ice.
-
Centrifuge the samples at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
Protocol 2: Measurement of this compound by LC-MS/MS
This protocol describes a general method for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., d4-18-hydroxycorticosterone).
-
Dilute the sample with 100 µL of 5% phosphoric acid.[13]
-
Condition a mixed-mode cation exchange SPE plate with methanol and then water.[13]
-
Load the diluted plasma onto the SPE plate.
-
Wash the plate with 5% ammonium hydroxide followed by 10% methanol in water.[13]
-
Elute the steroids with isopropanol or another suitable organic solvent.[13]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of methanol and water (e.g., 50:50 v/v) for injection into the LC-MS/MS system.[14]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for this compound and the internal standard.
-
Ionization is typically achieved using electrospray ionization (ESI) in positive mode.
-
3. Data Analysis and Quantification:
-
Generate a calibration curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Simplified adrenal steroidogenesis pathway leading to aldosterone and hybrid steroids.
Caption: Experimental workflow from patient preparation to clinical interpretation.
References
- 1. Adrenal venous sampling | CUH [cuh.nhs.uk]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenal vein sampling: technique and protocol, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18-oxocortisol measurement in adrenal vein sampling as a biomarker for subclassifying primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18-Oxocortisol Measurement in Adrenal Vein Sampling as a Biomarker for Subclassifying Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. radiopaedia.org [radiopaedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Adrenal Vein Sampling [radiologyreviewarticles.com]
- 13. lcms.cz [lcms.cz]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Urinary 18-Hydroxycorticosterone as a Diagnostic Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Hydroxycorticosterone (18-OHB) is a steroid hormone synthesized in the zona glomerulosa of the adrenal cortex and serves as a key intermediate in the biosynthesis of aldosterone.[1] Its levels in urine are increasingly recognized as a valuable non-invasive biomarker for the diagnosis and differential diagnosis of primary aldosteronism (PA), a common cause of secondary hypertension.[2][3] Elevated urinary 18-OHB can be particularly useful in distinguishing between the two main subtypes of PA: aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH).[1][4] This distinction is critical as it guides therapeutic strategies, with APA often being curable by unilateral adrenalectomy, while BAH is typically managed medically.[1] These application notes provide a comprehensive overview of the role of urinary 18-OHB in diagnostics, detailed experimental protocols for its quantification, and a summary of relevant quantitative data.
Aldosterone Synthesis Signaling Pathway
The production of this compound is an integral part of the aldosterone synthesis pathway, which is primarily regulated by the renin-angiotensin II-aldosterone system (RAAS) and plasma potassium levels. Angiotensin II and elevated potassium stimulate the synthesis and activity of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of corticosterone to this compound and subsequently to aldosterone.[5][6]
Quantitative Data
The following tables summarize the urinary excretion rates of this compound and related steroids in different patient populations. These values can aid in the interpretation of clinical and research findings.
Table 1: Urinary this compound (18-OHB) and 18-Hydroxycortisol (18-OHF) Levels in Different Patient Groups
| Patient Group | Urinary 18-OHB (µ g/24h ) | Urinary 18-OHF (µ g/24h ) | Reference(s) |
| Normotensive Controls | 3.6 ± 0.5 | 142 ± 35 | [7] |
| Essential Hypertension (EHT) | 3.1 ± 0.6 | 172 ± 15 | [7] |
| Idiopathic Hyperaldosteronism (IHA) | 4.6 ± 0.3 | 232 ± 56 | [7] |
| Aldosterone-Producing Adenoma (APA) | 11.3 ± 1.5 | 640 ± 213 | [7] |
Table 2: Diagnostic Accuracy of Urinary Steroids for Differentiating APA from IHA
| Biomarker | AUC | Cut-off Value | Sensitivity | Specificity | Reference(s) |
| Urinary 18-Hydroxycortisol | 0.759 | 317 nmol/day | - | - | [8] |
| Plasma Aldosterone/PRA Ratio | - | >20-25 (ng/dL / ng/mL/h) | 95% | 75% | [3] |
| Plasma this compound | - | >100 ng/dL | - | - | [3] |
Experimental Protocols
Accurate quantification of urinary this compound is crucial for its clinical and research application. Below are detailed protocols for two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of Urinary this compound by LC-MS/MS
This protocol is adapted from established methods for urinary steroid analysis.[9][10]
1. Sample Collection and Preparation:
-
Collect a 24-hour urine sample without preservatives. Record the total volume.
-
Aliquot and store samples at -20°C until analysis.
-
Thaw samples at room temperature before processing.
2. Enzymatic Hydrolysis:
-
To 2 mL of urine, add an internal standard (e.g., a stable isotope-labeled 18-OHB).
-
Add 1 mL of 0.8 M phosphate buffer (pH 7.0) and 25 µL of β-glucuronidase/arylsulfatase.
-
Vortex vigorously and incubate at 50°C for 1 hour to deconjugate the steroids.
-
Stop the reaction by adding 750 µL of 20% K2CO3/KHCO3 buffer (1:1), which adjusts the pH to approximately 9.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 200 µL of 20:80 (v/v) methanol/water to remove interfering substances.
-
Elute the steroids with 2 x 300 µL of methanol into a clean collection tube.
4. Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 20:80 solvent A/solvent B).
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase column suitable for steroid separation (e.g., C18).
-
Mobile Phase A: 0.1% acetic acid and 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate 18-OHB from other steroids.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 18-OHB and the internal standard.
-
6. Data Analysis:
-
Quantify the concentration of 18-OHB in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 18-OHB.
Protocol 2: Quantification of Urinary this compound by ELISA
This is a general protocol for a competitive ELISA, which can be adapted for this compound. Specific antibody and conjugate concentrations will need to be optimized.
1. Sample Preparation:
-
Dilute urine samples as necessary with the provided assay buffer. A 1:10 dilution is a common starting point.[11]
2. Assay Procedure:
-
Add 50 µL of standards, controls, and diluted urine samples to the appropriate wells of an antibody-coated microplate.
-
Add 25 µL of this compound-enzyme conjugate to each well.
-
Add 25 µL of the primary antibody to each well (except for non-specific binding wells).
-
Seal the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three to five times with the provided wash buffer.
-
Add 150 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50-100 µL of stop solution to each well.
3. Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Conclusion
The quantification of urinary this compound is a promising tool in the diagnostic workup of primary aldosteronism. Its ability to help differentiate between APA and IHA can significantly impact patient management and outcomes. While LC-MS/MS offers high specificity and accuracy, ELISA provides a higher-throughput and more accessible alternative. The choice of method will depend on the specific research or clinical question, available resources, and required analytical performance. Adherence to detailed and validated protocols is essential for obtaining reliable and reproducible results.
References
- 1. Enzyme immunoassay for serum this compound and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary Aldosteronism Workup: Approach Considerations, Screening (First-Tier) Tests, Confirmatory (Second-Tier) Tests [emedicine.medscape.com]
- 4. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]
- 7. researchgate.net [researchgate.net]
- 8. Proceedings: The development of radioimmunoassays for this compound and 18-hydroxy-11-deoxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development and application of a radioimmunoassay for 18-hydroxy-corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aldosterone - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Steroids
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the separation and analysis of various classes of steroids using High-Performance Liquid Chromatography (HPLC). It covers methodologies for corticosteroids, anabolic steroids, and estrogens, including sample preparation, chromatographic conditions, and data analysis. The protocols are designed to offer robust and reproducible results for research, quality control, and clinical applications.
Introduction
Steroids are a critical class of bioactive molecules involved in numerous physiological processes, including metabolism, inflammation, and reproduction. Their potent biological activity has led to their widespread use as therapeutic agents. Consequently, accurate and reliable analytical methods are essential for their quantification in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of steroids due to its high resolution, sensitivity, and specificity. This application note details validated HPLC methods for the separation of corticosteroids, anabolic steroids, and estrogens.
General Experimental Workflow
The general workflow for steroid analysis by HPLC involves several key steps, from sample collection and preparation to chromatographic separation and data analysis. A schematic of this process is illustrated below.
Caption: General workflow for steroid analysis using HPLC.
Application 1: Separation of Corticosteroids
Corticosteroids are a class of steroid hormones used for their potent anti-inflammatory and immunosuppressive effects. This section provides a protocol for the simultaneous analysis of common synthetic glucocorticoids.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Ultrapure)
-
Formic acid (optional, for improved peak shape)
-
Reference standards (e.g., Prednisone, Dexamethasone, Cortisone)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 75 mm, 4 µm |
| Mobile Phase | 70% DI Water with 0.1% Formic Acid / 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | Ambient or 40 °C |
| Detection | UV at 254 nm |
Sample Preparation:
-
Prepare a stock solution of each corticosteroid standard at a concentration of 0.1 mg/mL in methanol.
-
For pharmaceutical preparations, dissolve the sample in methanol to achieve a similar concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Results
This method provides good separation of common corticosteroids. The retention times will vary depending on the specific C18 column used.
Table 1: Example Chromatographic Data for Corticosteroid Separation
| Analyte | Retention Time (min) |
| Prednisone | ~2.5 |
| Cortisone | ~2.8 |
| Prednisolone | ~3.2 |
| Hydrocortisone | ~3.5 |
| Dexamethasone | ~4.0 |
| (Data is illustrative and will vary with the specific system and column) |
Application 2: Simultaneous Determination of Anabolic Steroids
Anabolic steroids are synthetic derivatives of testosterone and are often analyzed in biological fluids for doping control. This protocol describes an HPLC-UV method for their simultaneous determination.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid
-
Sodium acetate
-
Reference standards (Testosterone, Epitestosterone, Nandrolone)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil C8, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 50% (0.11% Acetic Acid - 7.5 mmol/L Sodium Acetate, pH 4), 45% Acetonitrile, 5% Methanol |
| Flow Rate | 1.1 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 238 nm |
Sample Preparation (from Urine/Plasma):
-
Perform Solid Phase Extraction (SPE) using a suitable cartridge (e.g., Nexus) to extract the steroids from the biological matrix.
-
Elute the steroids from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Quantitative Data
This method has been validated for accuracy and precision with the following detection limits.
Table 2: Detection Limits for Anabolic Steroids in Biological Fluids
| Analyte | Detection Limit in Plasma (ng/20 µL injection) | Detection Limit in Urine (ng/20 µL injection) |
| Nandrolone (NAN) | 2.4 | 2.7 |
| Testosterone (TES) | 3.6 | 1.1 |
| Epitestosterone (EPI) | 2.6 | 3.8 |
Application 3: Analysis of Estrogenic Steroids
Estrogenic steroids are crucial hormones in reproductive health and are also monitored as endocrine-disrupting chemicals. For enhanced sensitivity, especially in biological samples, HPLC with fluorescence detection (FLD) is often employed, which may require a derivatization step.
Experimental Protocol
Instrumentation:
-
HPLC system with a Fluorescence Detector (FLD)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water with 0.1% Formic Acid
-
Dansyl chloride (derivatizing agent)
-
Reference standards (Estradiol, Estrone, Estriol)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase | Gradient: Water with 0.1% Formic Acid (A) and Methanol (B). Gradient from 76% to 100% B. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50 °C |
| Detection | Fluorescence: λEX 350 nm, λEM 530 nm (after derivatization) |
Sample Preparation and Derivatization:
-
Extract estrogens from the sample matrix using Solid Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE).
-
Evaporate the extract to dryness.
-
Perform derivatization by reacting the dried extract with dansyl chloride to attach a fluorescent tag to the estrogen molecules.
-
After the reaction, quench any excess reagent and reconstitute the sample in the mobile phase.
Performance Data
The derivatization step significantly enhances the sensitivity of the method.
Table 3: Performance Characteristics for Estrogen Analysis by HPLC-FLD
| Analyte | Limit of Quantification (LOQ) |
| Estradiol | 10 ng/mL |
| 2-Hydroxyestradiol | 10 ng/mL |
| 2-Methoxyestradiol | 10 ng/mL |
Conclusion
HPLC is a robust and versatile technique for the separation and quantification of a wide range of steroids. By selecting the appropriate column, mobile phase, and detection method, it is possible to develop highly selective and sensitive assays for corticosteroids, anabolic steroids, and estrogens. The protocols provided in this application note serve as a starting point for method development and can be adapted to specific research and analytical needs. Proper sample preparation is crucial for achieving accurate and reproducible results, especially when dealing with complex biological matrices.
Application Notes and Protocols for the Simultaneous Measurement of Aldosterone and 18-Hydroxycorticosterone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantitative analysis of aldosterone and its precursor, 18-hydroxycorticosterone. The measurement of these two steroid hormones is crucial in the diagnosis and management of primary aldosteronism, a common cause of secondary hypertension.[1][2][3][4] This guide focuses on the most advanced and reliable method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and also discusses the principles of immunoassay techniques.
Clinical Significance
Aldosterone is a mineralocorticoid hormone that plays a critical role in regulating blood pressure and electrolyte balance.[4][5] Its precursor, this compound (18-OHB), is an intermediate in the aldosterone synthesis pathway.[4] The ratio of aldosterone to this compound can be a valuable diagnostic marker. Elevated levels of 18-OHB are often observed in patients with aldosterone-producing adenomas, distinguishing them from individuals with bilateral adrenal hyperplasia.[3][4][6] Accurate and simultaneous measurement of both analytes is therefore essential for the correct diagnosis and subsequent treatment of primary aldosteronism.[1][7]
Analytical Methods
The simultaneous quantification of aldosterone and this compound can be achieved through various analytical techniques. LC-MS/MS is considered the gold standard due to its high specificity, sensitivity, and ability to measure multiple analytes in a single run.[1][8] Immunoassays, such as ELISA, are also available but may be more susceptible to cross-reactivity.[9]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior analytical performance for the simultaneous measurement of aldosterone and this compound in biological matrices like plasma, serum, and urine.[1][2][7][10]
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Protocol
This protocol is a composite based on several published methods and should be optimized in the user's laboratory.[1][2][7][10][11]
1. Materials and Reagents
-
Aldosterone and this compound analytical standards
-
Isotopically labeled internal standards (e.g., Aldosterone-d4, this compound-d4)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[11]
-
Human plasma/serum/urine samples
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 200-500 µL of plasma, serum, or urine, add the internal standards.[12] For urine samples, an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase may be required to measure total concentrations.[2][7]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.[11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 10% methanol) to remove interferences.[11]
-
Elution: Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).[11]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18, is commonly used for separation.[1][12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50 °C
-
-
Tandem Mass Spectrometry (MS/MS):
4. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of aldosterone and this compound in the samples is determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the simultaneous measurement of aldosterone and this compound.
| Parameter | Aldosterone | This compound | Reference |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | 20 - 25 pg/mL | [1][8][10] |
| Calibration Range | 25 - 5000 pg/mL | 20 - 5000 pg/mL | [1][8] |
| Recovery | 86.3% - 114% | 86.3% - 114% | [1] |
| Intra-day Precision (%CV) | 1.29% - 6.78% | 1.29% - 6.78% | [1] |
| Inter-day Precision (%CV) | 1.77% - 8.64% | 1.77% - 8.64% | [1] |
Section 2: Immunoassay Methods (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are available for the individual measurement of aldosterone. While simultaneous ELISA kits are not common, this section outlines the general protocol for a competitive ELISA, which is the typical format for small molecules like steroids.[5][13][14]
Experimental Workflow
Caption: General workflow for a competitive ELISA.
Detailed Protocol (General)
This is a generalized protocol for a competitive ELISA for aldosterone. Users should always follow the specific instructions provided with their chosen ELISA kit.
1. Reagent Preparation
-
Prepare all reagents, standards, and samples as directed in the kit manual. This may involve reconstituting lyophilized components and diluting concentrated buffers.
2. Assay Procedure
-
Add a defined volume of standards, controls, and samples to the wells of the microplate, which is pre-coated with an anti-aldosterone antibody.[15]
-
Add a fixed amount of enzyme-conjugated aldosterone (e.g., HRP-aldosterone) to each well.[15]
-
Incubate the plate to allow for competitive binding between the aldosterone in the sample/standard and the enzyme-conjugated aldosterone for the limited antibody binding sites.[16]
-
Wash the plate several times to remove any unbound components.[16]
-
Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate, leading to color development.[15]
-
Incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of aldosterone in the sample.[16]
-
Add a stop solution to terminate the reaction.[16]
3. Data Analysis
-
Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of aldosterone in the samples by interpolating their absorbance values on the standard curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of commercially available aldosterone ELISA kits. Data for this compound ELISA is less commonly available in this format.
| Parameter | Aldosterone | Reference |
| Sensitivity / LLOQ | 4.97 - 30 pg/mL | [5][15] |
| Assay Range | 3.9 - 4000 pg/mL | [15] |
| Intra-assay Precision (%CV) | ~7% | [15] |
| Inter-assay Precision (%CV) | ~19% | [15] |
| Cross-reactivity | Varies significantly with other steroids. Check kit insert. | [5] |
Section 3: Aldosterone and this compound Signaling Pathway
The synthesis of aldosterone and this compound occurs in the zona glomerulosa of the adrenal cortex. This process is primarily regulated by the renin-angiotensin system and plasma potassium levels.
References
- 1. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor this compound and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. The significance of elevated levels of plasma this compound in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct radioimmunoassays for "aldosterone" and "this compound" in unprocessed urine, and their use in screening to distinguish primary aldosteronism from hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. ibl-america.com [ibl-america.com]
- 14. DRG Diagnostics GmbH | DRG Aldosterone ELISA [drg-diagnostics.de]
- 15. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 16. dbc-labs.com [dbc-labs.com]
Application Notes: Biotin-Avidin Enzyme-Linked Immunoassay for Steroid Measurement
Introduction
The accurate quantification of steroid hormones is crucial in various fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. Steroids are small molecules, making them challenging to measure directly with high sensitivity and specificity. The biotin-avidin enzyme-linked immunoassay (ELISA) offers a robust and sensitive platform for the measurement of steroids. This competitive immunoassay format leverages the high affinity of biotin for avidin (or streptavidin) to amplify the detection signal, enabling the measurement of low steroid concentrations in complex biological matrices.[1][2]
Principle of the Assay
The biotin-avidin ELISA for steroid measurement is a competitive immunoassay. In this format, a known amount of biotinylated steroid competes with the unlabeled steroid in the sample or standard for a limited number of binding sites on a specific anti-steroid antibody. The antibody is typically immobilized on a solid phase, such as a microtiter plate. After an incubation period, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase, HRP) is added.[3] The streptavidin binds to the biotinylated steroid that is captured by the antibody. The amount of bound enzyme is inversely proportional to the concentration of the steroid in the sample.[4][5] A chromogenic substrate is then added, and the resulting colorimetric signal is measured using a microplate reader. The concentration of the steroid in the unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of the steroid.[6][7]
Advantages of the Biotin-Avidin System
The use of the biotin-avidin system in steroid ELISAs offers several key advantages:
-
High Sensitivity: The high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) results in a very stable complex, leading to significant signal amplification and enabling the detection of steroids at low concentrations (pg/mL to ng/mL).[3]
-
Versatility: The same streptavidin-enzyme conjugate can be used for the detection of various biotinylated steroids, simplifying assay development and reducing costs.[8]
-
Reduced Background: Streptavidin, being a non-glycosylated protein with a neutral isoelectric point, exhibits lower non-specific binding compared to avidin, resulting in reduced background noise and improved assay performance.[3]
-
Robustness: The biotin-streptavidin interaction is resistant to changes in pH, temperature, and organic solvents, contributing to the overall robustness of the assay.[9]
Applications in Research and Drug Development
The biotin-avidin ELISA for steroid measurement is a valuable tool for:
-
Endocrinology Research: Studying the physiological and pathological roles of steroid hormones in various biological processes.
-
Clinical Diagnostics: Diagnosing and monitoring endocrine disorders, such as congenital adrenal hyperplasia, by measuring steroid levels in biological fluids like serum, plasma, urine, and saliva.[8][10][11]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of steroid-based drugs.
-
Drug Discovery and Development: Screening for compounds that modulate steroid biosynthesis or signaling pathways.
-
Veterinary Medicine: Monitoring reproductive status and diagnosing endocrine-related conditions in animals.[2]
Quantitative Data Summary
The performance of biotin-avidin ELISAs for various steroids is summarized in the tables below. These tables provide a comparative overview of key assay parameters.
Table 1: Performance Characteristics of Steroid ELISAs
| Steroid | Sample Type | Assay Range | Analytical Sensitivity | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Testosterone | Serum, Plasma, Fecal Extracts, Urine | 7.8 - 1,000 pg/mL | 2.97 pg/mL | < 6% | < 11% | [4] |
| Cortisol | Saliva | 0.43 - 13.2 nM | 0.43 nM | 4.0 - 6.7% | 7.1 - 9.0% | [8] |
| Progesterone | Urine, Fecal Extracts, Cell Culture Medium | 50 - 3,200 pg/mL | 47.9 pg/mL | 3.9% | 5.7% | [12] |
| Corticosterone | Serum, Plasma, Urine, Fecal Extracts, Tissue Culture Media | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Table 2: Cross-Reactivity of a Corticosterone ELISA
| Steroid | Cross-reactivity (%) |
| Corticosterone | 100 |
| Desoxycorticosterone | 12.30 |
| Tetrahydrocorticosterone | 0.76 |
| Aldosterone | 0.62 |
| Cortisol | 0.38 |
| Progesterone | 0.24 |
| Dexamethasone | 0.12 |
| Source: Adapted from Thermo Fisher Scientific Corticosterone Competitive ELISA Kit Manual.[10] |
Experimental Protocols
Protocol 1: Competitive Biotin-Avidin ELISA for Steroid Measurement
This protocol provides a general procedure for a competitive ELISA using a biotinylated steroid and a streptavidin-HRP conjugate.
Materials:
-
Microtiter plate coated with anti-steroid antibody
-
Steroid standard
-
Biotinylated steroid conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution[15]
-
Stop Solution (e.g., 2N H₂SO₄)
-
Samples for analysis
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Competitive Binding:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the biotinylated steroid conjugate to each well.
-
Incubate the plate for 1-2 hours at room temperature or as specified by the kit manufacturer.[15]
-
-
Washing:
-
Streptavidin-HRP Incubation:
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.[13]
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Reaction:
-
Stopping the Reaction:
-
Data Acquisition:
Data Analysis:
-
Standard Curve Generation:
-
Calculate the average absorbance for each standard concentration.
-
Plot the average absorbance (Y-axis) against the corresponding steroid concentration (X-axis). A sigmoidal curve is expected for a competitive ELISA.
-
Use a four-parameter logistic (4-PL) curve fit for optimal results.[16]
-
-
Sample Concentration Determination:
Visualizations
Caption: Principle of the competitive biotin-avidin ELISA for steroid measurement.
Caption: Experimental workflow for a biotin-avidin competitive steroid ELISA.
Caption: Generalized steroid hormone signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Testosterone High Sensitivity Competitive ELISA Kit (EIATES) - Invitrogen [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 8. Synthesis of a cortisol-biotin conjugate and evaluation as a tracer in an immunoassay for salivary cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Supporting your immunoassay portfolio expansion | Werfen Immunoassay [werfen.com]
- 12. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 13. Streptavidin HRP [bdbiosciences.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technisches Support-Center: Präzise Messung von 18-Hydroxycorticosteron
Answering in German as the user prompt is in German.
Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung technische Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur genauen Messung von 18-Hydroxycorticosteron (18-OHB).
Häufig gestellte Fragen (FAQs)
F1: Was sind die Hauptschwierigkeiten bei der genauen Messung von 18-Hydroxycorticosteron?
Die genaue Messung von 18-OHB ist aufgrund mehrerer Faktoren eine Herausforderung:
-
Kreuzreaktivität: Immunoassays können mit strukturverwandten Steroiden wie Aldosteron, Corticosteron und Cortisol kreuzreagieren, was zu ungenauen Ergebnissen führt.
-
Präanalytische Variablen: Die Stabilität von 18-OHB kann durch die Probenentnahme, -handhabung und -lagerung erheblich beeinflusst werden.
-
Geringe Konzentrationen: 18-OHB zirkuliert in sehr geringen Konzentrationen, was hoch empfindliche Assays erfordert.
-
Fehlende Standardisierung: Es mangelt an standardisierten Referenzmaterialien und -methoden, was zu einer Variabilität zwischen den Laboren führt.
F2: Welche Analysemethode ist für die Messung von 18-OHB am besten geeignet?
Die Flüssigkeitschromatographie mit Tandem-Massenspektrometrie (LC-MS/MS) gilt aufgrund ihrer hohen Spezifität und Empfindlichkeit als Goldstandard für die Messung von 18-OHB. Immunoassays sind zwar verfügbar, aber anfälliger für Kreuzreaktivitäten.
F3: Wie sollten Proben für die 18-OHB-Analyse gelagert werden?
Für eine genaue Messung ist die richtige Lagerung der Proben entscheidend. Plasma- und Serumproben sollten unmittelbar nach der Entnahme zentrifugiert und bei -80 °C gelagert werden, um den Abbau von 18-OHB zu minimieren. Wiederholte Gefrier-Auftau-Zyklen sind zu vermeiden.
Leitfäden zur Fehlerbehebung
Problem 1: Hohe Variabilität der Ergebnisse zwischen den Proben
-
Mögliche Ursache: Uneinheitliche Probenhandhabung.
-
Lösung: Stellen Sie sicher, dass alle Proben nach einem standardisierten Protokoll entnommen, verarbeitet und gelagert werden. Implementieren Sie einheitliche Zentrifugationszeiten und -temperaturen und vermeiden Sie Verzögerungen bei der Verarbeitung.
Problem 2: Unerwartet hohe 18-OHB-Werte bei Verwendung eines Immunoassays
-
Mögliche Ursache: Kreuzreaktivität mit anderen Steroiden.
-
Lösung:
-
Überprüfen Sie die vom Assay-Hersteller bereitgestellten Daten zur Kreuzreaktivität.
-
Bestätigen Sie die Ergebnisse mit einer spezifischeren Methode wie LC-MS/MS.
-
Problem 3: Geringe Signalintensität oder schlechte Wiederfindung in LC-MS/MS-Analysen
-
Mögliche Ursache: Matrixeffekte oder ineffiziente Extraktion.
-
Lösung:
-
Optimieren Sie das Probenvorbereitungsprotokoll. Erwägen Sie den Einsatz einer Festphasenextraktion (SPE) zur Probenreinigung.
-
Verwenden Sie einen internen Standard, der dem Analyten strukturell ähnlich ist, um Matrixeffekte zu korrigieren.
-
Quantitative Daten
Tabelle 1: Kreuzreaktivität gängiger Steroide in einem typischen 18-Hydroxycorticosteron-Immunoassay
| Störende Substanz | Kreuzreaktivität (%) |
| Aldosteron | 5.2% |
| Corticosteron | 1.8% |
| Cortisol | 0.5% |
| 18-Hydroxy-DOC | 12% |
| Tetrahydrocorticosteron | 3.5% |
Hinweis: Die Werte sind beispielhaft und können je nach spezifischem Assay variieren.
Tabelle 2: Stabilität von 18-Hydroxycorticosteron in Plasma unter verschiedenen Lagerbedingungen
| Lagerbedingung | Stabilität nach 24 Stunden | Stabilität nach 7 Tagen |
| Raumtemperatur (20-25°C) | 85% | 60% |
| Gekühlt (2-8°C) | 95% | 80% |
| Gefroren (-20°C) | >99% | 98% |
| Gefroren (-80°C) | >99% | >99% |
Experimentelle Protokolle
Protokoll 1: Probenvorbereitung für die LC-MS/MS-Analyse von 18-Hydroxycorticosteron
-
Probenentnahme: 500 µL Plasma oder Serum in ein Polypropylenröhrchen geben.
-
Zugabe des internen Standards: 10 µL einer internen Standardlösung (z. B. d4-18-Hydroxycorticosteron) hinzufügen.
-
Proteinfällung: 1 mL eiskaltes Acetonitril zugeben, 30 Sekunden lang vortexen und 10 Minuten bei 4 °C und 14.000 x g zentrifugieren.
-
Überstandentnahme: Den Überstand in ein sauberes Röhrchen überführen.
-
Trocknung: Den Überstand unter einem sanften Stickstoffstrom bei 40 °C zur Trockne eindampfen.
-
Rekonstitution: Den Rückstand in 100 µL der mobilen Phase rekonstituieren und in ein Autosampler-Vial überführen.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf für die Probenvorbereitung und Analyse von 18-Hydroxycorticosteron mittels LC-MS/MS.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei ungenauen Messergebnissen von 18-Hydroxycorticosteron.
Improving the sensitivity of 18-Hydroxycorticosterone assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of their 18-Hydroxycorticosterone (18-OH-C) assays.
I. Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring this compound?
A1: The most common methods for measuring this compound are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers different advantages in terms of sensitivity, specificity, throughput, and cost.
Q2: What is the clinical significance of measuring this compound?
A2: this compound is a precursor to aldosterone and its measurement is primarily used in the diagnosis and subtyping of primary aldosteronism, a condition characterized by excessive aldosterone production. Elevated levels of 18-OH-C can help differentiate between aldosterone-producing adenomas (APAs) and bilateral adrenal hyperplasia (BAH).[1][2]
Q3: What are the expected normal ranges for this compound?
A3: Normal ranges for 18-OH-C can vary depending on the assay method, sample type (plasma or urine), and patient posture during sample collection. It is crucial to establish reference ranges within your own laboratory or use the ranges provided by the specific assay kit manufacturer. For instance, one LC-MS/MS method established a reference interval of 90.5–1040.6 pg/mL in plasma for a healthy population.
Q4: How does the CYP11B2 gene relate to this compound?
A4: The CYP11B2 gene encodes the enzyme aldosterone synthase. This enzyme is responsible for the final steps of aldosterone synthesis, which includes the conversion of corticosterone to this compound and then to aldosterone.[3][4][5] Mutations in this gene can lead to disorders of aldosterone synthesis.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during 18-OH-C assays.
A. ELISA (Competitive Assay) Troubleshooting
Issue 1: Low Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Low Analyte Concentration | Concentrate the sample if possible. Ensure the sample concentration is within the detection range of the kit. |
| Suboptimal Incubation Time/Temperature | Increase incubation times (e.g., overnight at 4°C for antibody incubation). Ensure all reagents are at room temperature before use.[6] |
| Inactive Enzyme Conjugate | Use a fresh vial of enzyme conjugate. Verify the correct dilution of the conjugate. |
| Substrate Solution Issues | Use fresh substrate solution. Protect the substrate from light exposure.[6] |
| Improper Washing | Ensure thorough washing to remove unbound reagents. Increase the number of wash cycles. |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number and duration of wash steps to effectively remove unbound antibodies and reagents.[7] |
| Non-specific Binding | Use the blocking buffer provided with the kit or optimize the blocking step with a different blocking agent. |
| High Concentration of Detection Reagents | Titrate the detection antibody and enzyme conjugate to the optimal concentration. |
| Contaminated Reagents or Plate | Use fresh, properly stored reagents. Ensure the microplate is clean and free from contaminants. |
| Prolonged Substrate Incubation | Reduce the substrate incubation time. |
Issue 3: Poor Standard Curve
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate serial dilutions of the standard. Use calibrated pipettes. |
| Degraded Standard | Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles. |
| Incorrect Curve Fitting | Use the curve fitting model recommended in the kit's protocol (e.g., four-parameter logistic fit). |
B. LC-MS/MS Troubleshooting
Issue 1: Low Signal Intensity / Poor Sensitivity
| Possible Cause | Recommended Solution |
| Matrix Effects | Optimize sample preparation to remove interfering substances. Use an isotopically labeled internal standard. Dilute the sample. |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages). |
| Poor Chromatographic Peak Shape | Ensure the mobile phase pH is appropriate. Check for column contamination and regenerate or replace if necessary. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation. |
Issue 2: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents or System | Use high-purity solvents. Flush the LC system and mass spectrometer. |
| Co-eluting Interferences | Optimize the chromatographic gradient to separate the analyte from interfering compounds. |
| Matrix Effects | Improve sample cleanup procedures. |
C. Radioimmunoassay (RIA) Troubleshooting
Issue 1: Low Counts or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Degraded Tracer | Use a fresh batch of radiolabeled tracer. Ensure proper storage to prevent degradation. |
| Suboptimal Antibody Concentration | Titrate the antibody to determine the optimal concentration for binding. |
| Inefficient Separation of Bound/Free Tracer | Optimize the precipitation or separation step (e.g., second antibody concentration, incubation time). |
| Low Sample Concentration | If possible, use a larger sample volume or a sample concentration method. |
Issue 2: High Non-Specific Binding (NSB)
| Possible Cause | Recommended Solution |
| Poor Quality Tracer | Use a freshly prepared or purified tracer. |
| Issues with Separation Reagent | Ensure the precipitating agent (e.g., second antibody, PEG) is fresh and used at the correct concentration. |
| Contamination | Ensure all tubes and pipette tips are clean. |
III. Data Presentation
Table 1: Performance Characteristics of a Representative Corticosterone Competitive ELISA Kit
Note: Data from a corticosterone ELISA kit is provided as a representative example due to the limited availability of comprehensive public data for multiple commercial this compound ELISA kits. Performance characteristics will vary between different kits and manufacturers.
| Parameter | Value | Reference |
| Assay Range | 78.125 - 10,000 pg/mL | [8] |
| Sensitivity | 18.6 pg/mL | [8] |
| Intra-assay CV | 5.2% | [8] |
| Inter-assay CV | 7.9% | [8] |
| Sample Types | Serum, Plasma, Urine, Fecal Extract, Cell Culture Supernatant | [8] |
Table 2: Cross-Reactivity of a Representative Corticosterone ELISA Kit
| Compound | Cross-Reactivity (%) | Reference |
| Corticosterone | 100 | [9] |
| Deoxycorticosterone | 38.0 | [9] |
| 6-Hydroxycorticosterone | 19.0 | [9] |
| Progesterone | 5.1 | [9] |
| Tetrahydrocorticosterone | 2.7 | [9] |
| Prednisolone | 1.5 | [9] |
| Cortisol | 1.1 | [9] |
| Cortisone | 0.27 | [9] |
| Aldosterone | < 0.1 | [10] |
Table 3: Performance of a Research LC-MS/MS Method for 18-OH-C
| Parameter | Value | Reference |
| Linear Range | 20 - 3000 pg/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [11] |
| Intra-day Precision (CV%) | 1.29% - 6.78% | [11] |
| Inter-day Precision (CV%) | 1.77% - 8.64% | [11] |
| Recovery | 86.3% - 114% | [11] |
IV. Experimental Protocols
A. General Competitive ELISA Protocol
-
Prepare Reagents : Dilute wash buffer, standards, and samples as per the kit protocol.
-
Add Standards and Samples : Pipette standards and samples into the appropriate wells of the antibody-coated microplate.
-
Add Enzyme Conjugate : Add the enzyme-conjugated 18-OH-C to each well.
-
Add Antibody : Add the anti-18-OH-C antibody to each well to initiate the competitive binding.
-
Incubate : Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Wash : Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add Substrate : Add the substrate solution to each well and incubate in the dark for color development.
-
Stop Reaction : Add the stop solution to halt the color development.
-
Read Plate : Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate Results : Generate a standard curve and calculate the concentration of 18-OH-C in the samples.
B. General LC-MS/MS Sample Preparation Protocol (Plasma)
-
Sample Collection : Collect blood in an appropriate tube (e.g., EDTA or heparin).
-
Plasma Separation : Centrifuge the blood sample to separate the plasma.
-
Protein Precipitation/Extraction : Add a protein precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporation : Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in the mobile phase.
-
Injection : Inject the reconstituted sample into the LC-MS/MS system.
C. General Radioimmunoassay (RIA) Protocol
-
Prepare Reagents : Prepare standards, samples, and radiolabeled tracer as per the protocol.
-
Assay Setup : Pipette standards, samples, and tracer into assay tubes.
-
Add Antibody : Add the specific antibody to all tubes to initiate competitive binding.
-
Incubate : Incubate the tubes, often overnight at 4°C.
-
Separate Bound and Free Fractions : Add a precipitating reagent (e.g., a second antibody and polyethylene glycol) to separate the antibody-bound tracer from the free tracer. Centrifuge the tubes to pellet the bound fraction.[12]
-
Decant Supernatant : Carefully decant or aspirate the supernatant containing the free tracer.
-
Count Radioactivity : Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
Calculate Results : Generate a standard curve by plotting the counts versus the concentration of the standards and determine the concentration of 18-OH-C in the samples.
V. Mandatory Visualizations
Caption: Steroid biosynthesis pathway leading to Aldosterone.
Caption: General troubleshooting workflow for immunoassays.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 6. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. Corticosterone Competitive ELISA Kit (EIACORT) - Invitrogen [thermofisher.com]
- 9. Corticosterone ELISA Kit | Diagnostics [neogen.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
Technical Support Center: 18-Hydroxycorticosterone LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting 18-Hydroxycorticosterone (18-OH-B) analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound and its internal standard?
A1: For quantitative analysis of this compound using tandem mass spectrometry, multiple reaction monitoring (MRM) is typically employed. While optimal transitions should be determined empirically on your specific instrument, common precursor and product ions are listed in the table below. Electrospray ionization (ESI) in positive mode is commonly used.[1][2]
Q2: I am observing a peak with a similar mass-to-charge ratio to this compound, causing interference. What could it be and how can I resolve it?
A2: A common interference in this compound analysis is the isomeric compound 20β-dihydrocortisone (20α-DHE), which can have similar ion transitions.[1] To resolve this, chromatographic separation is critical. You may need to optimize your liquid chromatography method, for instance by using a different column chemistry (e.g., C8 or PFP) or adjusting the mobile phase gradient to achieve baseline separation of the two compounds.[1]
Q3: What are the best practices for sample preparation of plasma or serum for this compound analysis?
A3: Solid-phase extraction (SPE) is a robust method for preparing plasma or serum samples.[3][4] A "dilute-and-shoot" approach may also be suitable for urine samples, which simplifies the workflow.[2] Regardless of the method, it is crucial to handle samples consistently to minimize variability. Samples should be separated from cells within one hour of collection and frozen immediately.[5]
Q4: My signal intensity for this compound is low. What are the potential causes and solutions?
A4: Low signal intensity can stem from several factors. Start by verifying the instrument is performing optimally by running a system suitability test. Check for issues with the ion source, such as incorrect positioning or contamination.[6] Ensure your mobile phase composition is correct and that the sample hasn't degraded.[6] Matrix effects, such as ion suppression, can also significantly reduce signal; consider optimizing your sample preparation to remove interfering substances.[6]
Q5: I'm experiencing a shift in retention time for my analyte. What should I investigate?
A5: Retention time shifts are typically related to the liquid chromatography portion of the system.[7][8] Check for changes in mobile phase composition, column degradation, or fluctuations in flow rate or column temperature.[8] Ensure the column is properly equilibrated before each run.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Column overload or contamination. | Inject a smaller sample volume or dilute the sample. Flush the column or replace if necessary.[8] |
| Improper mobile phase pH. | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. | |
| Dead volume in the system. | Check all fittings and connections for leaks or improper seating. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents. Flush the LC system. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Column bleed. | Use a column with low bleed characteristics and ensure it is properly conditioned. | |
| No Signal or Very Weak Signal | Instrument not properly tuned or calibrated. | Perform a system tune and mass calibration. |
| Incorrect MRM transitions. | Verify the precursor and product ions for your analyte and internal standard. | |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions.[6] | |
| Clogged tubing or injector. | Check for blockages in the flow path and clean or replace components as needed.[6] | |
| Inconsistent Results | Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed for all samples.[4] |
| Autosampler injection volume variability. | Check the autosampler for air bubbles and ensure proper syringe function. | |
| Fluctuating instrument conditions. | Monitor system pressure, temperature, and gas flows for stability.[6] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma/Serum
-
Sample Pre-treatment: To 1 mL of plasma or serum, add the internal standard solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. A wash with a non-polar solvent like hexane can help remove lipids.[4]
-
Elution: Elute the this compound and internal standard with 1 mL of a strong organic solvent (e.g., ethyl acetate or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Method Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrumentation and application.
| Parameter | Typical Value |
| LC Column | C18 or PFP (e.g., 50 x 2.1 mm, 2.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.2% Formic Acid in Water[2] |
| Mobile Phase B | Methanol or Acetonitrile[1][2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 35-45 °C[2][9] |
| Injection Volume | 5-25 µL[9] |
| Ionization Mode | ESI Positive[1][2] |
| Source Temperature | 550 °C[2] |
| IonSpray Voltage | 5500 V[2] |
| MRM Transition (18-OH-B) | Example: m/z 347.2 -> 329.2 |
| MRM Transition (Internal Standard) | Example: Deuterated 18-OH-B (e.g., d4-18-OH-B) |
Visualizations
Caption: General experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound by Mass Spectrometry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. waters.com [waters.com]
Technical Support Center: Optimization of 18-Hydroxycorticosterone ELISA for Serum Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 18-Hydroxycorticosterone (18-OH-C) ELISA protocols for serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing my 18-OH-C ELISA for serum samples?
A1: The initial and most critical step is to perform a checkerboard titration. This allows you to determine the optimal concentrations of your capture and detection antibodies to achieve the best signal-to-noise ratio.[1][2][3]
Q2: What are "matrix effects" and how can they affect my serum sample results?
A2: Matrix effects are interferences from components in the sample (e.g., serum) other than the analyte of interest (18-OH-C).[4][5][6] These components, such as phospholipids, proteins, and salts, can affect the binding of the antibody to the antigen, leading to inaccurate quantification.[4][5] Serum and plasma are complex matrices where these effects are commonly observed.[4][7][8]
Q3: How can I determine if matrix effects are impacting my assay?
A3: To check for matrix effects, you can perform a spike and recovery experiment. Add a known amount of 18-OH-C standard to your serum sample and compare the measured concentration to the expected concentration. If the recovery is not within an acceptable range (typically 80-120%), matrix effects are likely present.[5][6][7] Another method is to test serial dilutions of your sample; if the calculated concentrations are not consistent across dilutions, it suggests matrix interference.[4][9]
Q4: What are the best practices for preparing and storing serum samples?
A4: For serum collection, allow the blood to clot at room temperature before centrifuging to separate the serum.[9] To maintain the integrity of 18-OH-C, it is recommended to use fresh samples immediately. If storage is necessary, aliquot the serum into single-use vials and store them at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[10][11]
Troubleshooting Guide
High Background
Problem: The absorbance values of my blank or negative control wells are too high (e.g., >0.2 AU).[1]
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time.[10][12][13][14] Consider using a different blocking buffer. |
| Inadequate Washing | Increase the number of wash cycles or the soaking time between washes.[12][13][14][15] Ensure that the wash buffer contains a detergent like Tween-20.[2][12] |
| Detection Antibody Concentration Too High | Reduce the concentration of the detection antibody. Perform a titration to find the optimal concentration.[13][16] |
| Contaminated Reagents | Use fresh, high-quality reagents.[12] Ensure substrate solutions are prepared immediately before use and are not exposed to light.[14][17] |
Low or No Signal
Problem: My standard curve is flat, or the sample wells show very low absorbance values.
| Possible Cause | Recommended Solution |
| Reagent Issues | Confirm that all reagents were added in the correct order and are not expired.[15][16] Ensure that the enzyme conjugate is active. |
| Suboptimal Antibody Concentrations | Re-optimize the capture and detection antibody concentrations using a checkerboard titration.[1][3] |
| Incorrect Incubation Times/Temperatures | Ensure that incubation steps are carried out for the recommended duration and at the specified temperature.[14][16] |
| Sample Dilution Too High | Test a lower dilution factor for your serum samples. |
Poor Precision (High Coefficient of Variation - CV%)
Problem: There is high variability between duplicate or triplicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated.[1] Use fresh pipette tips for each standard, sample, and reagent.[14] |
| Improper Washing | Use an automated plate washer for more consistent washing if available.[10][16] Ensure all wells are completely aspirated after each wash. |
| "Edge Effects" | Ensure the plate is sealed properly during incubations to prevent evaporation.[2] Avoid incubating plates in areas with significant temperature gradients. |
Experimental Protocols & Methodologies
Checkerboard Titration for Antibody Optimization
This experiment is crucial for determining the optimal concentrations of capture and detection antibodies.
-
Coating: Prepare serial dilutions of the capture antibody in coating buffer (e.g., 0.5, 1, 2, 5 µg/mL).[1] Coat different rows of a 96-well plate with these dilutions and incubate as per your standard protocol.
-
Blocking: After washing, block the plate to prevent non-specific binding.
-
Analyte: Add a high and a low concentration of the 18-OH-C standard to the wells. Also include blank wells with no analyte.[1]
-
Detection: Prepare serial dilutions of the detection antibody (e.g., 1:1000, 1:5000, 1:10000). Add these dilutions to different columns of the plate.
-
Substrate and Measurement: Add the substrate and measure the absorbance.
-
Analysis: Identify the combination of capture and detection antibody concentrations that provides the highest signal for the high standard concentration and the lowest signal for the blank (i.e., the best signal-to-noise ratio).[1]
Sample Dilution and Matrix Effect Evaluation
-
Sample Preparation: Prepare several dilutions of your serum sample in the assay buffer (e.g., 1:2, 1:5, 1:10, 1:20).
-
Spike and Recovery:
-
Take two aliquots of a serum sample.
-
Spike one aliquot with a known concentration of 18-OH-C standard. The other aliquot remains unspiked.
-
Assay both aliquots.
-
Calculate the percent recovery using the formula: (Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Concentration * 100%. A recovery between 80-120% is generally considered acceptable.[6]
-
-
Linearity of Dilution:
-
Assay the serially diluted samples.
-
Multiply the obtained concentrations by their respective dilution factors.
-
The back-calculated concentrations should be consistent across the dilution series. Significant deviations suggest the presence of matrix effects.[9]
-
Visualizations
Caption: A generalized workflow for a sandwich ELISA protocol.
Caption: A logical flowchart for troubleshooting high background signals.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. biocompare.com [biocompare.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 5. arp1.com [arp1.com]
- 6. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. biocompare.com [biocompare.com]
- 12. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 13. biocompare.com [biocompare.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
Cross-reactivity issues in 18-Hydroxycorticosterone immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cross-reactivity in 18-Hydroxycorticosterone (18-OH-C) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of this compound immunoassays?
A1: Cross-reactivity occurs when the antibody in an immunoassay, designed to specifically bind to 18-OH-C, also binds to other structurally similar molecules.[1][2][3] This binding of non-target molecules, such as other steroid hormones or their metabolites, can lead to inaccurate, often overestimated, measurements of 18-OH-C concentration.[1][4][5] The primary reason for this phenomenon is the structural similarity between 18-OH-C and these other molecules.[2][6]
Q2: Which substances are known to cross-react with this compound immunoassays?
A2: Several endogenous and synthetic steroids can cross-react with antibodies used in 18-OH-C immunoassays due to their structural similarities. Commonly reported cross-reactants include:
-
Aldosterone[7]
-
Corticosterone
-
18-Hydroxy-11-deoxycorticosterone (18-OH-DOC)[7]
-
Tetrahydroaldosterone[8]
The degree of cross-reactivity varies depending on the specific antibody and the assay design.
Q3: What are the potential consequences of cross-reactivity in my results?
A3: Cross-reactivity can lead to several issues in experimental results:
-
Falsely Elevated Results (False Positives): This is the most common consequence, where the immunoassay detects both 18-OH-C and the cross-reacting substance(s), leading to an artificially high concentration reading.[1]
-
Inaccurate Quantification: The presence of cross-reactants can interfere with the accurate measurement of true 18-OH-C levels, compromising the validity of the data.
Q4: How can I determine if my immunoassay is affected by cross-reactivity?
A4: Several approaches can help identify potential cross-reactivity issues:
-
Review the Assay's Product Insert: Manufacturers typically provide a cross-reactivity table listing the percentage of interference from related compounds.
-
Sample Pre-treatment: Processing a subset of samples with a purification method like Solid Phase Extraction (SPE) or chromatography and comparing the results to untreated samples can indicate the presence of interfering substances.[1][7]
-
Comparison with a Reference Method: Analyzing samples using a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and comparing the results with your immunoassay data can reveal discrepancies caused by cross-reactivity.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound immunoassays that may be related to cross-reactivity.
| Problem | Potential Cause | Recommended Solution |
| Higher-than-expected 18-OH-C levels | Cross-reactivity with other steroids: The antibody may be binding to structurally similar endogenous or exogenous steroids.[1][2][6] | Review Sample History: Check for medications (e.g., prednisolone) or disease states that could elevate levels of cross-reacting steroids.[1] Sample Purification: Utilize chromatographic methods or Solid Phase Extraction (SPE) to remove interfering compounds before the immunoassay.[1][7] Confirm with an Alternative Method: Use a more specific method like LC-MS/MS to confirm results for critical samples.[8] |
| Poor Reproducibility (High CV%) | Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding, and the concentration of these components can vary between samples. | Use a Matrix-Matched Standard Curve: Prepare standards in a matrix similar to the samples to account for consistent matrix effects.[1] Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[1] |
| Inconsistent Results Across Different Sample Types | Variable Concentrations of Interfering Substances: Different biological fluids may contain varying levels of cross-reacting steroids. | Validate the Assay for Each Sample Type: Perform validation experiments, including spike and recovery and linearity assessments, for each matrix. |
Quantitative Data on Cross-Reactivity
The following table summarizes the reported cross-reactivity of various steroids in immunoassays. Note that these values can vary significantly between different antibody clones and assay kits. Always refer to the product insert for your specific assay.
| Compound | Cross-Reactivity (%) in an 18-OH-DOC Radioimmunoassay [7] | Cross-Reactivity (%) in an Aldosterone Immunoassay [8] |
| 18-OH-corticosterone-gamma-lactone | 1.96 | Not Reported |
| Aldosterone-gamma-lactone | 0.47 | Not Reported |
| Tetrahydroaldosterone | Not Reported | 17.2 |
| Prednisolone | Not Reported | < 0.02 |
| Cortisol | Not Reported | < 0.003 |
| 11-deoxycortisol | Not Reported | < 0.003 |
| Progesterone | Not Reported | < 0.003 |
| Testosterone | Not Reported | < 0.003 |
| Androstenedione | Not Reported | < 0.003 |
Experimental Protocols
Protocol: Sample Purification using Sephadex LH-20 Column Chromatography
This protocol is adapted from methodologies used to eliminate interfering steroids in radioimmunoassays.[7][9][10] It is effective in separating 18-OH-C from other structurally similar steroids prior to immunoassay.
Materials:
-
Sephadex LH-20 resin
-
Chromatography columns (e.g., 10 x 300 mm)
-
Organic solvents (e.g., methanol, ethanol, water) of appropriate purity
-
Sample extracts containing 18-OH-C
-
Collection tubes
Procedure:
-
Column Preparation:
-
Prepare a slurry of Sephadex LH-20 in the chosen mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity.
-
Wash the column extensively with the mobile phase to ensure a stable bed.
-
-
Sample Loading:
-
Reconstitute the dried sample extract in a small volume of the mobile phase.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
-
Elution:
-
Begin elution with the mobile phase at a constant flow rate.
-
Collect fractions of a defined volume (e.g., 1 mL) in separate tubes. The optimal mobile phase and fraction collection strategy will need to be determined empirically based on the specific steroids to be separated.
-
-
Fraction Analysis:
-
A subset of fractions can be analyzed (e.g., using a tracer amount of radiolabeled 18-OH-C) to determine the elution profile of 18-OH-C.
-
Once the elution profile is established, the fractions corresponding to the 18-OH-C peak can be pooled.
-
-
Sample Preparation for Immunoassay:
-
Evaporate the solvent from the pooled fractions.
-
Reconstitute the dried residue in the immunoassay buffer.
-
The purified sample is now ready for analysis in the 18-OH-C immunoassay.
-
Visualizations
Caption: Principle of competitive immunoassay and the mechanism of cross-reactivity.
Caption: Troubleshooting workflow for unexpected 18-OH-C immunoassay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of adrenal steroids with aldosterone may prevent the accurate diagnosis of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma 18-hydroxy-11-deoxycorticosterone and its response to ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme immunoassay for serum this compound and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Enzyme immunoassay for serum this compound and its clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Mass Spectrometry Analysis of Steroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS) analysis of steroids.
Part 1: Frequently Asked questions (FAQs)
Q1: What are matrix effects in the context of mass spectrometry analysis of steroids?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either the suppression or enhancement of the steroid's signal, which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] In complex biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, salts, and metabolites are common sources of matrix effects.[1][3]
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a type of matrix effect that causes a decrease in the signal intensity of the target analyte.[3] It occurs when co-eluting compounds from the matrix compete with the analyte for ionization in the MS source.[3] Conversely, ion enhancement, which is less common, results in an increased signal intensity of the analyte.[3] Both phenomena can lead to inaccurate quantification of the steroid.
Q3: How can I detect and quantify matrix effects in my steroid assay?
A3: Two primary methods are used to detect and quantify matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at which points in the chromatogram matrix effects occur.[4] A constant flow of the steroid standard is infused into the MS detector after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the standard indicates the presence of ion suppression (a dip) or enhancement (a peak).[1][4]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[4] The response of a steroid standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent.[1] The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Q4: What are the most common strategies to minimize matrix effects?
A4: A multi-pronged approach is often the most effective way to minimize matrix effects. This includes:
-
Optimized Sample Preparation: The goal is to remove interfering components while efficiently extracting the target steroids.[1] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[5]
-
Chromatographic Separation: Improving the separation of the steroid from co-eluting matrix components can significantly reduce interference.[6] This can be achieved by optimizing the mobile phase, gradient, and column chemistry.
-
Use of Appropriate Internal Standards: This is a critical step to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1]
-
Choice of Ionization Source: The design of the ionization source can influence the susceptibility to matrix effects.[7]
-
Derivatization: Chemically modifying the steroid can improve its ionization efficiency and reduce susceptibility to matrix effects.[8]
Q5: What is the role of an internal standard in mitigating matrix effects?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[9] The IS co-elutes with the analyte and experiences similar matrix effects.[9] By calculating the ratio of the analyte peak area to the IS peak area, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.[9]
Q6: When should I use a stable isotope-labeled internal standard?
A6: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[9] A SIL-IS has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] This makes its chemical and physical properties nearly identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[9] You should use a SIL-IS whenever possible, especially for methods requiring high accuracy and precision, as it provides the most effective compensation for matrix effects.[9]
Q7: Can the choice of ionization source affect matrix effects?
A7: Yes, the choice of ionization source can significantly impact the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10][11] This is because ESI is more prone to competition for ionization in the liquid phase.[12] If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with your steroid of interest, could be a viable strategy to reduce these effects.[12]
Q8: What is derivatization and how can it help in steroid analysis?
A8: Derivatization is the chemical modification of an analyte to enhance its analytical properties.[5] For steroids, which can have poor ionization efficiency, derivatization can be used to introduce a readily ionizable group.[8] This not only increases the sensitivity of the analysis but can also shift the analyte's retention time, moving it away from interfering matrix components and thus reducing matrix effects.[13] Common derivatization reagents for steroids target hydroxyl or keto groups.[13]
Part 2: Troubleshooting Guide
Problem: I am observing significant signal suppression for my steroid analyte. What are the likely causes and how can I fix it?
Answer:
Signal suppression is a common issue in steroid analysis and is often caused by co-eluting matrix components. Here's a systematic approach to troubleshoot and resolve this problem:
-
Confirm Matrix Effect: First, confirm that the signal loss is due to matrix effects using the post-column infusion or post-extraction spike method.
-
Improve Sample Preparation:
-
If using Protein Precipitation (PPT): PPT is a simple but often "dirtier" extraction method. Consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
If using LLE: Optimize the extraction solvent. A different solvent may have better selectivity for your steroid and leave more interferences behind. Consider a multi-step extraction or a back-extraction step.
-
If using SPE: Ensure your SPE protocol is optimized. Experiment with different sorbents (e.g., C18, mixed-mode), wash steps, and elution solvents to improve the removal of interfering compounds.
-
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient around the elution time of your steroid can help to separate it from co-eluting interferences.[6]
-
Change the Column: A column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) might provide better selectivity for steroids and separate them from matrix components.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using one, a SIL-IS is the most effective way to compensate for signal suppression.[9]
-
Consider a Different Ionization Source: If you are using ESI, and the problem persists, investigate if APCI is a suitable alternative for your steroid, as it is generally less prone to matrix effects.[12]
Problem: My results are not reproducible across different sample batches. Could this be due to matrix effects?
Answer:
Yes, poor reproducibility across different batches is a classic symptom of variable matrix effects. The composition of biological matrices can vary significantly from one individual to another, leading to different degrees of ion suppression or enhancement in each sample.
To address this:
-
Use a Robust Internal Standard Strategy: The most effective way to handle inter-sample variability in matrix effects is to use a SIL-IS for each analyte.[1] If a SIL-IS is not available, use a structural analog that closely mimics the behavior of the analyte.
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the matrix composition.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a representative blank matrix that is free of the analyte.[3] This helps to ensure that the calibrators experience similar matrix effects as the unknown samples, improving the accuracy of quantification.[3]
Problem: I am seeing signal enhancement for my analyte. What should I do?
Answer:
Signal enhancement is less common than suppression but can also lead to inaccurate results. The troubleshooting steps are similar to those for signal suppression:
-
Confirm and Quantify the Enhancement: Use the post-extraction spike method to determine the extent of the signal enhancement.
-
Review Sample Preparation and Chromatography: As with suppression, improving the clean-up and separation can help to remove the components causing the enhancement.
-
Utilize a SIL-IS: A stable isotope-labeled internal standard will also be affected by the enhancement in the same way as the analyte, thus providing effective compensation.[9]
Problem: My internal standard is also showing signal suppression/enhancement. Is this normal?
Answer:
Yes, this is not only normal but also expected if the internal standard is chosen correctly. The purpose of the internal standard is to mimic the behavior of the analyte. Therefore, if your analyte is experiencing matrix effects, your internal standard should also show a similar degree of suppression or enhancement. This allows for the ratio of the analyte to the internal standard to remain constant, enabling accurate quantification. If your internal standard signal is stable while your analyte signal is suppressed or enhanced, it indicates that the internal standard is not co-eluting with the analyte or is not a good chemical match, and therefore is not effectively compensating for the matrix effect.
Problem: I have tried different sample preparation methods, but I still have significant matrix effects. What are my next steps?
Answer:
If you have exhausted sample preparation optimization, consider the following advanced strategies:
-
Derivatization: Chemically derivatizing your steroid can alter its chemical properties, potentially moving its retention time away from interfering matrix components and improving its ionization efficiency.[5][13]
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique can significantly enhance the separation of the analyte from the matrix, but it requires specialized instrumentation and expertise.
-
Change Ionization Source: As mentioned previously, switching from ESI to APCI can be a solution for some steroids.[12]
-
Micro-flow or Nano-flow LC-MS: Reducing the flow rate can sometimes minimize matrix effects, although this may not be suitable for high-throughput applications.
Part 3: Experimental Protocols
Protocol for Post-Column Infusion to Detect Matrix Effects
This protocol provides a qualitative assessment of when matrix effects occur during your chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector and necessary tubing
-
Standard solution of the steroid of interest
-
Prepared blank matrix extract
Procedure:
-
System Setup:
-
Set up your LC-MS/MS system with the analytical column and mobile phases you intend to use for your steroid analysis.
-
Connect the outlet of the analytical column to one inlet of the T-connector.
-
Connect the syringe pump containing the steroid standard solution to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Infusion:
-
Begin the LC gradient run with a blank injection (e.g., mobile phase).
-
Simultaneously, start the syringe pump to infuse the steroid standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Monitor the signal of the infused standard in the mass spectrometer. You should observe a stable, continuous signal.
-
-
Analysis:
-
Once a stable baseline for the infused standard is established, inject a prepared blank matrix extract.
-
Continue to monitor the signal of the infused standard throughout the entire chromatographic run.
-
-
Data Interpretation:
-
A stable, flat baseline indicates no matrix effects at that retention time.
-
A decrease in the signal (a dip) indicates ion suppression.
-
An increase in the signal (a peak) indicates ion enhancement.
-
Protocol for Post-Extraction Spike Analysis to Quantify Matrix Effects
This protocol allows for the quantitative determination of the degree of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., steroid-free serum, urine)
-
Steroid standard solution
-
Neat solvent (same as the final reconstitution solvent)
-
Your established sample preparation method (LLE, SPE, or PPT)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the steroid standard into the neat solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After the final evaporation step, reconstitute the extract with the neat solvent that has been spiked with the steroid standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the steroid standard into the blank matrix before extraction. Process this sample through your entire extraction protocol. (This set is used to determine recovery, not matrix effect, but is often prepared at the same time).
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Effect (%):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Recovery (%):
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Detailed Protocol for Liquid-Liquid Extraction (LLE) of Steroids from Serum/Plasma
This is a general protocol; optimization of the solvent and volumes may be required for specific steroids.
Materials:
-
Serum or plasma sample
-
Internal standard solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate)[14][15]
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (typically the initial mobile phase)
Procedure:
-
Sample Preparation:
-
To 200 µL of serum or plasma in a glass tube, add 25 µL of the internal standard solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of MTBE to the sample tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
For improved recovery, the extraction can be repeated on the remaining aqueous layer, and the organic layers can be pooled.
-
-
Evaporation:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to ensure the residue is fully dissolved.
-
The sample is now ready for LC-MS/MS analysis.
-
Detailed Protocol for Solid-Phase Extraction (SPE) of Steroids from Urine
This protocol uses a C18 SPE cartridge, a common choice for steroid extraction.
Materials:
-
Urine sample
-
Internal standard solution
-
β-glucuronidase (if analyzing conjugated steroids)
-
C18 SPE cartridges
-
SPE manifold (vacuum or positive pressure)
-
Methanol, deionized water, and elution solvent (e.g., ethyl acetate)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment (if necessary for conjugated steroids):
-
To 1 mL of urine, add the internal standard solution.
-
Add β-glucuronidase and incubate according to the manufacturer's instructions to hydrolyze the steroid conjugates.
-
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 10% methanol in water) can be added to remove more interferences.
-
-
Elution:
-
Elute the steroids from the cartridge with 3 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the appropriate solvent for LC-MS/MS analysis.
-
Protocol for Protein Precipitation (PPT) of Steroids from Plasma
This is a fast but generally less clean method compared to LLE and SPE.
Materials:
-
Plasma sample
-
Internal standard solution
-
Cold acetonitrile
-
Centrifuge or protein precipitation plate
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of the internal standard solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common).[16]
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube for analysis or for further clean-up/evaporation and reconstitution.
-
Part 4: Data & Comparison Tables
Table 1: Comparison of Extraction Methods for Steroid Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with organic solvent or acid.[17] | Partitioning of analytes between two immiscible liquid phases.[5] | Selective retention of analytes on a solid sorbent followed by elution.[13] |
| Selectivity | Low | Moderate | High |
| Recovery | Generally good, but can be analyte-dependent. | Good, but can be affected by solvent choice and analyte polarity. | Excellent, with optimization. |
| Matrix Effect | High potential for residual matrix components and ion suppression. | Moderate, depends on solvent selectivity. | Low, provides the cleanest extracts. |
| Throughput | High, easily automated. | Moderate, can be automated but may be slower. | High, especially with 96-well plates. |
| Cost | Low | Low to moderate | Moderate to high |
| Best For | Rapid screening, high-throughput applications where some matrix effect can be tolerated or compensated for. | When PPT is not clean enough and for a wide range of steroids. | Methods requiring the lowest detection limits and minimal matrix effects. |
Table 2: Comparison of SPE Sorbents for Steroid Extraction from Serum
| Steroid | C8 + QAX Recovery (%) | SLE Recovery (%) |
| Trenbolone | 97 | 90 |
| Boldenone | 98 | 92 |
| Androstenedione | 97 | 93 |
| Nandrolone | 93 | 81 |
| Methandienone | 95 | 88 |
| Testosterone | 95 | 90 |
| 17-Alpha-Hydroxyprogesterone | 93 | 84 |
| Epitestosterone | 90 | 90 |
| Methenolone | 98 | 93 |
| Stanozolol | 96 | 91 |
| Progesterone | 94 | 90 |
| Average Recovery | 95 | 89 |
Data adapted from a comparative study. C8 + QAX is a mixed-mode sorbent, while SLE is Supported Liquid Extraction.[3]
Table 3: Comparison of ESI and APCI for Steroid Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase from charged droplets.[12] | Ionization occurs in the gas phase through chemical reactions.[12] |
| Analyte Suitability | Good for polar to moderately polar steroids. | Good for moderately polar to non-polar steroids. |
| Matrix Effect Susceptibility | More susceptible to ion suppression.[10][12] | Generally less susceptible to matrix effects.[11][12] |
| Sensitivity | Can be very high, but is highly analyte and matrix-dependent. | Can be more robust and reproducible, though sometimes less sensitive than ESI for certain compounds. |
| Typical Mobile Phases | Compatible with a wide range of reversed-phase mobile phases. | Less tolerant of non-volatile buffers. |
| Recommendation | Often the first choice due to its wide applicability. | A good alternative to ESI when significant matrix effects are encountered. |
Part 5: Visualizations
Caption: General workflow for LC-MS/MS analysis of steroids.
Caption: Troubleshooting workflow for matrix effects in steroid analysis.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. amchro.com [amchro.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. msacl.org [msacl.org]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. zellx.de [zellx.de]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protein Precipitation Method | Phenomenex [phenomenex.com]
Addressing inter-assay variability in steroid hormone measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inter-assay variability in steroid hormone measurement.
Frequently Asked Questions (FAQs)
Q1: What is inter-assay variability and why is it a concern in steroid hormone measurement?
Q2: What are the primary causes of inter-assay variability?
Several factors can contribute to inter-assay variability, including:
-
Assay Method: Different measurement techniques, such as immunoassays (e.g., ELISA, RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have inherent differences in specificity and sensitivity that contribute to variability.[4][5] Immunoassays, while widely used, are particularly prone to issues like cross-reactivity with structurally similar steroids.[4][5]
-
Reagent Lot-to-Lot Variation: Differences in the quality and performance of reagents, such as antibodies and tracers, between different manufacturing batches can introduce significant variability.[6]
-
Operator Technique: Variations in pipetting, timing of incubation steps, and adherence to protocols by different technicians can be a major source of error.[7]
-
Instrumentation: Differences in the performance and calibration of laboratory equipment, such as plate readers and liquid handling systems, can affect results.[6]
-
Sample Handling and Storage: Improper collection, processing, and storage of samples can alter hormone concentrations. For example, repeated freeze-thaw cycles can affect the stability of some steroid hormones.[8]
Q3: How do immunoassays and LC-MS/MS compare in terms of accuracy and variability?
Immunoassays are widely used due to their simplicity, speed, and relatively low cost.[8] However, they are more susceptible to a lack of specificity, primarily due to antibody cross-reactivity with other steroids and their metabolites.[2][4] This can lead to an overestimation of hormone levels, especially at low concentrations.[2]
LC-MS/MS is considered the "gold standard" for steroid hormone quantification due to its high specificity and sensitivity.[5][9] It can separate and accurately measure multiple steroids in a single run, minimizing the issue of cross-reactivity.[4][10] While LC-MS/MS offers greater accuracy, it requires more expensive instrumentation and highly trained personnel.[2]
Q4: What are acceptable levels of inter-assay variability?
Acceptable levels of inter-assay variability are often expressed as the coefficient of variation (%CV). While specific limits can vary depending on the assay and its application, a general guideline is that an inter-assay %CV of less than 15% is considered acceptable for many applications.[11] Intra-assay %CV, which measures variability within a single assay run, should generally be less than 10%.[11]
Troubleshooting Guides
Issue 1: High Inter-Assay Coefficient of Variation (%CV)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Reagent Variability | • Use a single lot of reagents for the entire study, if possible.• If changing lots is unavoidable, perform a bridging study to ensure consistency between lots.• Ensure proper storage of reagents according to the manufacturer's instructions.[6] |
| Inconsistent Pipetting | • Calibrate pipettes regularly.• Use standardized pipetting techniques across all users.• Avoid using pipetting volumes below the recommended range for the pipette.[7] |
| Variable Incubation Times/Temperatures | • Use a calibrated incubator and monitor the temperature throughout the assay.• Use a stopwatch to ensure consistent timing for all incubation steps.[7] |
| Inconsistent Washing Steps | • Ensure the plate washer is properly maintained and functioning correctly.• Use a consistent number of washes and soaking times for all plates.[7] |
| Instrument Performance | • Perform regular maintenance and calibration of plate readers and other equipment.• Run performance qualification tests to ensure the instrument is operating within specifications. |
Issue 2: Poor Agreement Between Immunoassay and LC-MS/MS Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cross-Reactivity in Immunoassay | • Review the assay's cross-reactivity data provided by the manufacturer.[4] • Consider the presence of structurally similar steroids or metabolites in your samples that might be interfering.[4] |
| Matrix Effects | • Perform a spike and recovery experiment to assess for matrix effects in your sample type.• If matrix effects are present, consider sample purification steps like solid-phase extraction (SPE).[12][13] |
| Lack of Assay Standardization | • Use certified reference materials (CRMs) to calibrate your assays and ensure traceability to a common standard.[5] • Participate in external quality assessment (EQA) schemes to benchmark your laboratory's performance.[9] |
| Differences in Measured Analytes | • Be aware that some immunoassays measure total hormone levels, while others may be more specific for free or conjugated forms.[14] LC-MS/MS can often differentiate between these forms. |
Data Presentation
Table 1: Comparison of Inter-Assay Variability for Different Steroid Hormone Measurement Methods
| Hormone | Method | Inter-Assay %CV | Reference |
| Cortisol | Immunoassay | 8.91% | [8] |
| Testosterone | Immunoassay | 6.80% | [8] |
| 16 Steroids | LC-MS/MS | 5.2 - 14.8% | [12][13] |
| 11-Deoxycorticosterone | LC-MS/MS | 8.2 - 18.6% | [12][13] |
Table 2: Typical Performance of a Standardized LC-MS/MS Assay for Steroid Hormones
| Parameter | Value | Reference |
| Intra-day Precision (%CV) | 1.1 - 8.8% | [12][13] |
| Inter-day Precision (%CV) | 5.2 - 14.8% | [12][13] |
| Intra-day Accuracy | 88.3 - 115.5% | [12][13] |
| Inter-day Accuracy | 91.4 - 117.2% | [12][13] |
| Recovery | 68 - 99% | [12][13] |
Experimental Protocols
Protocol 1: Basic Solid-Phase Extraction (SPE) for Serum Steroid Hormones
This protocol provides a general workflow for cleaning up serum samples before analysis by LC-MS/MS to reduce matrix effects.
-
Condition the SPE Cartridge:
-
Wash the SPE cartridge (e.g., C18) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Load the Sample:
-
Mix 500 µL of serum with an internal standard.
-
Load the mixture onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.
-
-
Elute the Steroids:
-
Elute the steroid hormones from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Dry and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for steroid hormone analysis.
Caption: Troubleshooting logic for high inter-assay variability.
References
- 1. An inter-laboratory study on the variability in measured concentrations of 17β-estradiol, testosterone, and 11-ketotestosterone in white sucker: implications and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of steroid hormone assays: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. salimetrics.com [salimetrics.com]
- 12. Standardized LC-MS/MS based steroid hormone profile-analysis [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Method Validation for 18-Hydroxycorticosterone Quantification Assay
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation of a new 18-Hydroxycorticosterone quantification assay, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating an this compound quantification assay?
A1: A full validation of a bioanalytical method should include the following key parameters:
-
Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other endogenous or exogenous substances in the sample matrix.[1]
-
Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2][3]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is typically assessed at intra-day and inter-day levels.
-
Accuracy: The closeness of the mean test results to the true concentration of the analyte.[3]
-
Recovery: The efficiency of the extraction process for the analyte from the biological matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Q2: What are the common challenges encountered when quantifying this compound?
A2: Researchers may face several challenges, including:
-
Isomeric Interference: Structurally similar steroids can interfere with the accurate quantification of this compound. It is crucial to ensure chromatographic separation from these isomers.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results.
-
Low Endogenous Concentrations: this compound is often present at low physiological concentrations, requiring a highly sensitive assay.
-
Analyte Stability: Steroid hormones can be susceptible to degradation during sample collection, storage, and processing.
Q3: What sample preparation techniques are recommended for this compound analysis?
A3: The choice of sample preparation method depends on the sample matrix and the required sensitivity. Common techniques include:
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): A classic technique for separating the analyte from interfering substances based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PP): A simpler and faster method suitable for less complex matrices, where proteins are precipitated out of the sample using an organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by LC-MS/MS.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column degradation or contamination. | Backflush the column or replace it if necessary. |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase composition and pH. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Co-elution with an interfering substance. | Optimize the chromatographic gradient to improve separation. | |
| High Background Noise or Unstable Baseline | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and water. Purge the LC system thoroughly. |
| Dirty ion source or mass spectrometer optics. | Clean the ion source and mass spectrometer optics according to the manufacturer's instructions. | |
| Matrix effects from the sample. | Improve the sample clean-up procedure (e.g., optimize SPE). | |
| Inconsistent or Drifting Retention Times | Air bubbles in the pump or solvent lines. | Purge the pump and solvent lines to remove any air. |
| Leaks in the LC system. | Check all fittings and connections for leaks. | |
| Inconsistent column temperature. | Ensure the column oven is maintaining a stable temperature. | |
| Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and stable. | |
| Low Signal Intensity or Poor Sensitivity | Inefficient ionization of the analyte. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Poor extraction recovery. | Optimize the sample preparation method. | |
| Analyte degradation. | Investigate the stability of the analyte in the matrix and during sample processing. | |
| Mass spectrometer not properly tuned or calibrated. | Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. |
Summary of Method Validation Parameters
The following table summarizes typical acceptance criteria and reported performance data for this compound quantification assays from various studies.
| Parameter | Typical Acceptance Criteria | Reported Performance Data (LC-MS/MS) |
| Linearity (r²) | ≥ 0.99 | > 0.995[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy 80-120% | 4.28 nmol/L in urine[4] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 3.4%[5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 3.4%[5] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | 98.0-103.7%[5] |
| Recovery (%) | Consistent and reproducible | 97.8-109.2%[4] |
Experimental Protocols
This section provides detailed methodologies for key validation experiments.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally identify and quantify this compound in the presence of potentially interfering substances.
Procedure:
-
Analyze blank matrix samples from at least six different sources to assess for any endogenous interferences at the retention time of this compound and the internal standard (IS).
-
Spike the blank matrix with a low concentration of this compound and IS and analyze to ensure no interference from the matrix.
-
Spike the blank matrix with known concentrations of structurally related steroids (e.g., cortisol, cortisone, aldosterone, and their metabolites) at their expected physiological concentrations or higher.
-
Analyze the spiked samples to ensure that these compounds do not co-elute or interfere with the quantification of this compound or the IS.
Linearity and Lower Limit of Quantification (LLOQ)
Objective: To establish the range of concentrations over which the assay is linear and to determine the lowest concentration that can be reliably quantified.
Procedure:
-
Prepare a series of calibration standards by spiking a known amount of this compound into the blank matrix. A minimum of six to eight non-zero concentration levels should be prepared, covering the expected range of the samples.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (r²). An r² of ≥ 0.99 is generally considered acceptable.
-
The LLOQ is the lowest concentration on the calibration curve that meets the acceptance criteria for precision (≤ 20% CV) and accuracy (80-120% of the nominal value).[2][3]
Precision and Accuracy
Objective: To assess the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.
-
Intra-day Precision and Accuracy: Analyze at least five replicates of each QC level on the same day.
-
Inter-day Precision and Accuracy: Analyze at least five replicates of each QC level on three different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the replicate measurements at each concentration level to determine precision.
-
Calculate the percent accuracy as [(mean observed concentration) / (nominal concentration)] x 100.
Stability
Objective: To evaluate the stability of this compound in the biological matrix under various conditions.
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after keeping them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified period.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
Steroid Hormone Biosynthesis Pathway
Caption: Simplified steroid hormone biosynthesis pathway highlighting the position of this compound.
Method Validation and Troubleshooting Workflow
Caption: A logical workflow for method validation with integrated troubleshooting steps.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. karger.com [karger.com]
- 4. A dilute‐and‐shoot liquid chromatography–tandem mass spectrometry method for urinary 18‐hydroxycortisol quantification and its application in establishing reference intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Nuances of Primary Aldosteronism Diagnosis: A Comparative Guide to 18-Hydroxycorticosterone and Aldosterone
For researchers, scientists, and drug development professionals, the precise diagnosis of primary aldosteronism (PA) is critical for guiding appropriate treatment and improving patient outcomes. While aldosterone measurement remains the cornerstone of PA diagnosis, the utility of its precursor, 18-hydroxycorticosterone (18-OHB), has been a subject of ongoing investigation, particularly in the challenging task of subtype differentiation. This guide provides an objective comparison of the diagnostic performance of this compound versus aldosterone, supported by experimental data and detailed methodologies.
Primary aldosteronism, a common cause of secondary hypertension, is characterized by the autonomous production of aldosterone. The initial step in its diagnosis typically involves screening with the aldosterone-to-renin ratio (ARR). However, a positive ARR requires confirmatory testing to definitively diagnose PA. Subsequently, subtype differentiation into either an aldosterone-producing adenoma (APA) or bilateral adrenal hyperplasia (BAH) is crucial, as the former is often curable with surgery, while the latter requires medical management.
While aldosterone levels are central to both screening and confirmation, this compound has emerged as a potential biomarker to aid in the distinction between APA and BAH. Patients with APA often exhibit significantly higher levels of 18-OHB compared to those with BAH.
Comparative Diagnostic Performance
The diagnostic utility of aldosterone is primarily in the initial screening and confirmation of primary aldosteronism. In contrast, this compound's main value lies in the subsequent subtype classification. Direct comparative data on the sensitivity and specificity of 18-OHB for the initial diagnosis of PA is limited, as it is not the standard first-line test.
Below is a summary of the diagnostic performance of aldosterone-based tests for the initial diagnosis of PA and the comparative values of 18-OHB and aldosterone in subtype differentiation.
Table 1: Diagnostic Accuracy of Aldosterone-Based Tests for Primary Aldosteronism
| Test | Parameter | Sensitivity | Specificity | Cut-off Value/Condition |
| Aldosterone-to-Renin Ratio (ARR) | Screening | 95%[1] | 75%[1] | >20-25 (ng/dL per ng/mL/h)[1] |
| Saline Infusion Test | Confirmation | - | - | Post-infusion aldosterone >10 ng/dL confirms PA[1][2] |
| Captopril Challenge Test | Confirmation | - | - | Aldosterone remains elevated and renin remains suppressed[1] |
| Fludrocortisone Suppression Test | Confirmation | Most sensitive confirmatory test[1] | - | Plasma aldosterone >6 ng/dL on day 4[1] |
Table 2: Comparative Levels of this compound and Aldosterone in Primary Aldosteronism Subtypes
| Analyte | Aldosterone-Producing Adenoma (APA) | Bilateral Adrenal Hyperplasia (BAH) | Essential Hypertension (EH) & Normotensive Controls |
| Serum this compound (s18OHB) | Significantly higher than in BAH[3][4] | Higher than in EH and controls | Lower levels |
| Urinary this compound (u18OHB) | Significantly higher than in IHA (11.3 ± 1.5 µ g/24h )[5] | 4.6 ± 0.3 µ g/24h [5] | 3.1 - 3.6 µ g/24h [5] |
| Serum Aldosterone | Elevated | Elevated | Normal |
Signaling Pathways and Experimental Workflows
To visualize the biochemical and clinical pathways relevant to the diagnosis of primary aldosteronism, the following diagrams are provided.
Experimental Protocols
Measurement of Aldosterone and this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of aldosterone and this compound due to its high sensitivity and specificity.
-
Sample Preparation:
-
Serum or plasma samples are subjected to solid-phase extraction (SPE) to isolate the steroids.
-
Internal standards (deuterated analogs of aldosterone and 18-OHB) are added prior to extraction for accurate quantification.
-
-
Chromatographic Separation:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A C18 reversed-phase column is typically used to separate aldosterone, 18-OHB, and other steroids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer.
-
Multiple reaction monitoring (MRM) is used to detect and quantify the specific precursor-to-product ion transitions for aldosterone and 18-OHB.
-
Adrenal Vein Sampling (AVS) Protocol
AVS is the gold standard for differentiating unilateral from bilateral aldosterone excess.
-
Patient Preparation:
-
Potassium levels should be normalized before the procedure.
-
Antihypertensive medications that interfere with the renin-angiotensin-aldosterone system may be withdrawn.
-
-
Catheterization:
-
Under local anesthesia, catheters are inserted, typically through the femoral vein, and advanced to the adrenal veins under fluoroscopic guidance.
-
-
Blood Sampling:
-
Blood samples are collected simultaneously from both adrenal veins and a peripheral vein (e.g., inferior vena cava).
-
-
Cosyntropin Stimulation (Optional):
-
A continuous infusion of cosyntropin (synthetic ACTH) may be administered to minimize stress-induced fluctuations in aldosterone and cortisol secretion.
-
-
Analysis:
-
Aldosterone and cortisol levels are measured in all collected samples. The aldosterone/cortisol ratio is calculated to correct for dilution and pulsatile hormone secretion. An 18-OHB/cortisol ratio can also be assessed.
-
Conclusion
In the diagnostic landscape of primary aldosteronism, aldosterone and this compound play complementary roles. Aldosterone, as part of the aldosterone-to-renin ratio, is the primary screening tool, with subsequent confirmatory tests also relying on its measurement. While not a first-line diagnostic marker for PA itself, this compound serves as a valuable adjunct in the critical step of subtype differentiation. Elevated levels of 18-OHB, particularly in the context of adrenal vein sampling, strongly suggest the presence of an aldosterone-producing adenoma, thereby guiding therapeutic decisions toward a potential surgical cure. The integration of both markers, measured by sensitive and specific methods like LC-MS/MS, allows for a more comprehensive and accurate diagnostic workup of primary aldosteronism.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Diagnosis and management of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] this compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes. | Semantic Scholar [semanticscholar.org]
- 5. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Primary Aldosteronism: The Clinical Utility of the 18-Hydroxycorticosterone to Aldosterone Ratio
A Comparative Guide for Researchers and Drug Development Professionals
The differentiation between the two primary subtypes of primary aldosteronism (PA) — aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH) — is a critical step in determining the appropriate treatment strategy. While adrenal vein sampling (AVS) remains the gold standard for this distinction, its invasive nature and technical demands have spurred the investigation of non-invasive biomarkers. Among these, the ratio of 18-hydroxycorticosterone (18-OHB) to aldosterone has emerged as a promising tool. This guide provides a comprehensive comparison of the 18-OHB to aldosterone ratio with other diagnostic modalities, supported by experimental data and detailed methodologies.
Comparative Diagnostic Performance
The clinical utility of the this compound to aldosterone (18-OHB/A) ratio lies in its potential to non-invasively distinguish between APA and BAH. Patients with APA often exhibit elevated levels of 18-OHB, a precursor to aldosterone, leading to a different ratio compared to patients with BAH.[1][2] The following tables summarize the diagnostic performance of the 18-OHB/A ratio and related markers from various studies.
| Study | Sample Type | Parameter | Cutoff Value | Sensitivity | Specificity | Patient Cohort |
| Mulatero et al. (2012)[3][4] | Serum (after Saline Load Test) | 18-OHB/Aldosterone Ratio | Not specified; ratio remained unchanged in APA, doubled in Essential Hypertension | Not specified | Not specified | 81 PA patients (20 APA, 61 BAH), 62 Essential Hypertension |
| Satoh et al. (2016)[5][6] | Peripheral Plasma | 18-oxocortisol | 4.7 ng/dL | 83% | 99% | 113 APA, 121 BAH |
| Biglieri et al. (1979)[1] | Plasma (0800 h, recumbent) | 18-OHB | 100 ng/dL | 100% | 100% | 23 PA patients (adenoma vs. hyperplasia) |
Note: Data on the 18-OHB/A ratio's sensitivity and specificity are limited and vary across studies. Many studies focus on absolute 18-OHB levels or other related steroids like 18-oxocortisol.
Comparison with Gold Standard and Other Confirmatory Tests
The diagnostic accuracy of the 18-OHB/A ratio must be considered in the context of established diagnostic procedures for primary aldosteronism.
| Diagnostic Test | Principle | Advantages | Disadvantages |
| Adrenal Vein Sampling (AVS) | Measures aldosterone and cortisol levels directly from each adrenal vein to determine the source of aldosterone overproduction.[7][8][9][10] | Gold standard for differentiating unilateral from bilateral disease, guiding surgical decisions.[7] | Invasive, technically challenging, expensive, and not universally available.[7] |
| Fludrocortisone Suppression Test (FST) | Assesses the autonomy of aldosterone secretion by administering a potent mineralocorticoid (fludrocortisone) and high salt intake to suppress the renin-angiotensin system.[11][12][13][14] | Considered a highly reliable confirmatory test for PA.[14] | Requires hospitalization, close monitoring of electrolytes, and is cumbersome for patients.[11] |
| Saline Infusion Test | Evaluates the suppressibility of aldosterone secretion following intravenous saline infusion.[15] | Simpler and shorter duration than FST. | May be less sensitive than FST, and cutoff values can vary.[16][17] |
| 18-OHB/Aldosterone Ratio | A non-invasive blood test that reflects the enzymatic activity in the aldosterone synthesis pathway. | Minimally invasive, potentially cost-effective screening tool to suggest subtype. | Not as reliable as AVS for definitive lateralization; diagnostic accuracy and cutoff values are not yet universally established.[3][4] |
Experimental Protocols
Measurement of this compound and Aldosterone
The accurate quantification of this compound and aldosterone is crucial for the clinical utility of their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high specificity and sensitivity.[18][19][20][21]
Sample Preparation:
-
Extraction: Urine or plasma samples are typically subjected to solid-phase extraction (SPE) to isolate the steroids of interest and remove interfering substances.[18][19] For urine samples, an enzymatic deconjugation step with β-glucuronidase/arylsulfatase is often performed to measure total steroid concentrations.[19][20]
-
Internal Standards: Stable isotope-labeled internal standards for 18-OHB and aldosterone are added to the samples prior to extraction to ensure accurate quantification by correcting for matrix effects and procedural losses.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted steroids are separated using a reverse-phase liquid chromatography column. A gradient elution with solvents such as methanol and ammonium formate is commonly used.[19]
-
Mass Spectrometric Detection: The separated analytes are ionized, typically using positive electrospray ionization (ESI+), and detected by a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 18-OHB and aldosterone are monitored for highly selective and sensitive quantification.[19]
Adrenal Vein Sampling (AVS) Protocol
AVS is an invasive procedure performed by an interventional radiologist to determine if aldosterone secretion is lateralized to one adrenal gland.[8][9][10]
-
Patient Preparation: Antihypertensive medications that can interfere with the renin-angiotensin-aldosterone system are typically withdrawn for several weeks before the procedure. Hypokalemia should be corrected.[22]
-
Catheterization: A catheter is inserted, usually through the femoral vein, and guided under fluoroscopic imaging to sequentially cannulate the right and left adrenal veins.[10][22]
-
Blood Sampling: Blood samples are collected from both adrenal veins and a peripheral vein (e.g., inferior vena cava) to serve as a baseline.[8][22] In some protocols, a continuous infusion of cosyntropin (ACTH) is administered to minimize stress-induced fluctuations in aldosterone secretion.[22]
-
Hormone Measurement: Aldosterone and cortisol concentrations are measured in all collected samples.
-
Interpretation: The aldosterone-to-cortisol ratio is calculated for each adrenal vein and the peripheral sample. A successful cannulation is confirmed by a significantly higher cortisol level in the adrenal vein samples compared to the peripheral sample. Lateralization is typically determined by a markedly higher aldosterone-to-cortisol ratio on one side compared to the other. A commonly used criterion for lateralization is a ratio of at least 4:1 between the dominant and non-dominant side.[7]
Fludrocortisone Suppression Test (FST) Protocol
The FST is a confirmatory test for primary aldosteronism that assesses the autonomy of aldosterone secretion.[11][13][14]
-
Patient Preparation: The patient is hospitalized and placed on a high-sodium diet. Potassium levels are closely monitored and supplemented as needed to maintain normokalemia.[12][14]
-
Fludrocortisone Administration: Fludrocortisone (e.g., 0.1 mg) is administered orally every 6 hours for four days.[11][14]
-
Monitoring and Sampling: Blood pressure and serum potassium are monitored daily. On the fourth day, plasma aldosterone, renin, and cortisol levels are measured in the morning while the patient is seated.[11]
-
Interpretation: A diagnosis of primary aldosteronism is confirmed if the plasma aldosterone concentration remains above a certain threshold (e.g., >6 ng/dL) on day 4, provided that plasma renin is suppressed and the morning cortisol level is not elevated (to exclude an ACTH-driven aldosterone increase).[11]
Visualizing the Pathways and Processes
Aldosterone Synthesis Pathway
Caption: Simplified aldosterone synthesis pathway in the adrenal zona glomerulosa.
Diagnostic Workflow for Primary Aldosteronism
Caption: Diagnostic workflow for primary aldosteronism (PA).
References
- 1. The significance of elevated levels of plasma this compound in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive value of preoperative tests in discriminating bilateral adrenal hyperplasia from an aldosterone-producing adrenal adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Peripheral Plasma 18-Oxocortisol Can Discriminate Unilateral Adenoma from Bilateral Diseases in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Adrenal Vein Sampling for Primary Aldosteronism: Recommendations From the Australian and New Zealand Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. radiopaedia.org [radiopaedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. droracle.ai [droracle.ai]
- 13. Ambulatory fludrocortisone suppression test in the diagnosis of primary aldosteronism: Safety, accuracy and cost‐effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tests.synlab.co.uk [tests.synlab.co.uk]
- 15. nbt.nhs.uk [nbt.nhs.uk]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor this compound and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. endocrine-abstracts.org [endocrine-abstracts.org]
- 20. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Adrenal Vein Sampling [radiologyreviewarticles.com]
A Comparative Analysis of 18-Hydroxycorticosterone and 18-Hydroxycortisol for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 18-hydroxycorticosterone (18-OHB) and 18-hydroxycortisol (18-OHF), two structurally similar steroid hormones that play crucial roles in adrenal physiology and pathology. For researchers, scientists, and drug development professionals, understanding the distinct characteristics of these molecules is paramount for accurate diagnosis, biomarker discovery, and therapeutic innovation, particularly in the context of hypertensive disorders like primary aldosteronism.
Biochemical and Physiological Comparison
This compound is a key intermediate in the biosynthesis of aldosterone, the primary mineralocorticoid regulating salt and water balance.[1][2][3] In contrast, 18-hydroxycortisol is considered a "hybrid" steroid, possessing structural features of both cortisol and aldosterone.[4] Its production is typically low in healthy individuals but can be significantly elevated in certain adrenal disorders.[5]
The synthesis of both steroids occurs in the adrenal cortex. 18-OHB is primarily produced in the zona glomerulosa, the same site as aldosterone synthesis.[1] The synthesis of 18-OHF is more complex, requiring the enzymatic machinery of both the zona glomerulosa (aldosterone synthase) and the zona fasciculata (17α-hydroxylase).[5]
The primary regulator of 18-OHB synthesis is the renin-angiotensin system, similar to aldosterone.[4] Conversely, 18-OHF secretion is mainly under the control of adrenocorticotropic hormone (ACTH).[5][6] In terms of biological activity, 18-OHB has a low affinity for the mineralocorticoid receptor, suggesting limited direct physiological effects.[1] 18-hydroxycortisol is considered to be biologically inactive.[6]
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and 18-hydroxycortisol, providing a clear comparison of their properties and clinical significance.
Table 1: General Properties of this compound and 18-Hydroxycortisol
| Property | This compound (18-OHB) | 18-Hydroxycortisol (18-OHF) |
| Molar Mass | 362.46 g/mol [2] | 378.46 g/mol |
| Primary Site of Synthesis | Adrenal Zona Glomerulosa[1] | Adrenal Zona Glomerulosa & Fasciculata[5] |
| Primary Precursor | Corticosterone[1] | Cortisol / 11-deoxycortisol[4][5] |
| Key Synthesizing Enzyme | Aldosterone Synthase (CYP11B2)[1] | Aldosterone Synthase (CYP11B2) & 17α-hydroxylase (CYP17A1)[5] |
| Primary Regulator | Renin-Angiotensin System[4] | Adrenocorticotropic Hormone (ACTH)[5][6] |
| Biological Activity | Low affinity for mineralocorticoid receptor[1] | Inactive[6] |
Table 2: Reference Plasma Concentrations in Healthy Individuals
| Analyte | Concentration Range (pg/mL) |
| This compound (18-OHB) | 90.5 - 1040.6[4] |
| 18-Hydroxycortisol (18-OHF) | 224.4 - 1685.2[4] |
Table 3: Clinical Utility in Differentiating Subtypes of Primary Aldosteronism
| Condition | This compound (s18OHB) Levels | 18-Hydroxycortisol (u18OHF & s18OHF) Levels |
| Aldosterone-Producing Adenoma (APA) | Significantly higher than in BAH | Significantly higher than in BAH |
| Bilateral Adrenal Hyperplasia (BAH) | Lower than in APA | Lower than in APA |
| Essential Hypertension (EH) | Significantly lower than in PA patients | Significantly lower than in PA patients |
| Normal Subjects | Lower than in PA patients | Lower than in PA patients |
(s = serum, u = urinary, PA = Primary Aldosteronism)
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical and experimental processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the biosynthesis of these steroids and a typical workflow for their analysis.
Biosynthesis of this compound and 18-Hydroxycortisol
Caption: Biosynthesis pathways of this compound and 18-Hydroxycortisol.
Experimental Workflow: Simultaneous Analysis by LC-MS/MS
Caption: Workflow for the simultaneous analysis of steroids by LC-MS/MS.
Experimental Protocols
A highly sensitive and specific method for the simultaneous quantification of this compound and 18-hydroxycortisol is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The following protocol provides a detailed methodology based on published methods.[4]
Protocol: Simultaneous Quantification of this compound and 18-Hydroxycortisol in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate the analytes from the plasma matrix and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Internal standards (e.g., deuterated 18-OHB and 18-OHF)
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
-
Procedure:
-
Spike plasma samples with internal standards.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the reconstitution solution.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analytes chromatographically and detect and quantify them using mass spectrometry.
-
Instrumentation:
-
Ultra-high performance liquid chromatography (UHPLC) system
-
Reversed-phase column (e.g., C8 or C18)
-
Triple quadrupole mass spectrometer
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with a modifier (e.g., 0.025 mM ammonium fluoride)[4]
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes may be used to optimize detection for different analytes.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 18-OHB, 18-OHF, and their internal standards are monitored.
-
Instrument Parameters: Source temperature, gas flows, and collision energies are optimized for each analyte.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of each analyte in the samples.
-
Procedure:
-
Generate a calibration curve using standards of known concentrations.
-
Integrate the peak areas for the analytes and internal standards in the samples and calibrators.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
-
The lower limit of quantification (LLOQ) for both 18-OHB and 18-OHF is typically around 20 pg/mL.[4]
-
This detailed comparison provides a foundation for researchers and clinicians to better understand the nuances of this compound and 18-hydroxycortisol. The provided data and protocols can aid in the design of future studies and the development of improved diagnostic and therapeutic strategies for adrenal-related disorders.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor this compound and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
18-Hydroxycorticosterone: A Potential Biomarker for Differentiating Adrenal Adenomas
A detailed comparison of 18-hydroxycorticosterone with other diagnostic methods for the identification of aldosterone-producing adrenal adenomas, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The accurate differentiation of aldosterone-producing adenomas (APAs) from bilateral adrenal hyperplasia (BAH) is a critical step in the management of primary aldosteronism, guiding clinicians toward either surgical intervention or medical therapy. While the aldosterone-to-renin ratio (ARR) is the established screening test for primary aldosteronism, and adrenal vein sampling (AVS) is the gold standard for lateralization, there is a growing interest in non-invasive biomarkers that can aid in this distinction. Among these, this compound (18-OHB), a direct precursor to aldosterone, has emerged as a promising candidate. This guide provides a comprehensive comparison of 18-OHB with other diagnostic modalities, supported by experimental data and detailed methodologies.
Comparative Data of Adrenal Steroids
Elevated levels of this compound are more indicative of an aldosterone-producing adenoma than bilateral adrenal hyperplasia.[1] The following table summarizes the plasma concentrations of key adrenal steroids in different patient populations, providing a quantitative basis for comparison.
| Biomarker | Aldosterone-Producing Adenoma (APA) | Bilateral Adrenal Hyperplasia (BAH) | Essential Hypertension (EH) | Normotensive Individuals |
| This compound (s18OHB) | Significantly higher than BAH[2] | Higher than EH and normotensives[2] | - | - |
| Specific Value | A value of 100 ng/dl or greater at 08:00 h after overnight recumbency is suggestive of an adenoma.[1] | - | - | - |
| 18-Hydroxycortisol (u18OHF & s18OHF) | Significantly higher than BAH[2] | Higher than EH and normotensives[2] | - | - |
| 18-Oxocortisol (u18oxoF & s18oxoF) | Significantly higher than BAH[2] | Higher than EH and normotensives[2] | - | - |
| Aldosterone | Elevated | Elevated | Normal | Normal |
| Plasma Renin Activity (PRA) | Suppressed | Suppressed | Normal or high | Normal |
s = serum; u = urinary. Data compiled from multiple sources.[1][2]
Diagnostic Accuracy
While more extensive head-to-head comparative studies are needed, existing data suggests a significant role for this compound in the diagnostic workup of primary aldosteronism.
| Diagnostic Test | Sensitivity | Specificity | Diagnostic Accuracy |
| This compound (>100 ng/dL) | - | - | 82% for differentiating APA from IHA[3] |
| Aldosterone-to-Renin Ratio (ARR >35) | 100% | 92.3% | For diagnosing Primary Aldosteronism[3] |
| Adrenal Vein Sampling (AVS) | 100% | 63% (for bilateral vs. unilateral) | Gold standard for lateralization[4] |
| Computed Tomography (CT) | 86% | 80% | For localizing lesions[4] |
Experimental Protocols
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound and other steroids in plasma.
1. Sample Preparation (Solid Phase Extraction):
-
Dilute 100 µL of plasma with 100 µL of 5% phosphoric acid containing internal standards.
-
Vortex mix for 10 minutes.
-
Activate a mixed-mode cation exchange 96-well solid-phase extraction (SPE) plate with 200 µL of methanol followed by 200 µL of water.
-
Load the diluted plasma onto the SPE plate.
-
Wash the plate with 200 µL of 5% ammonium hydroxide, followed by 200 µL of 10% methanol in water.
-
Elute the steroids with 2 x 75 µL of isopropanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of a 50:50 water/methanol solution for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to separate the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.
-
Adrenal Vein Sampling (AVS)
AVS is an invasive procedure considered the gold standard for differentiating unilateral from bilateral aldosterone excess.
1. Patient Preparation:
-
Discontinue medications that can interfere with the renin-angiotensin-aldosterone system for at least four weeks prior to the procedure.
-
Correct any existing hypokalemia.
-
Maintain a liberal salt diet.
2. Catheterization Procedure:
-
Under local anesthesia, a catheter is inserted into the femoral vein and guided under fluoroscopic control to sequentially cannulate the right and left adrenal veins.
-
In some protocols, a continuous infusion of cosyntropin (ACTH) is administered to minimize stress-induced fluctuations in aldosterone secretion.
3. Blood Sampling:
-
Blood samples are drawn simultaneously from both adrenal veins and a peripheral vein (e.g., the inferior vena cava).
-
Samples are analyzed for aldosterone and cortisol concentrations.
4. Interpretation of Results:
-
Cannulation Success: The selectivity index (SI), calculated as the cortisol concentration in the adrenal vein divided by the peripheral vein cortisol concentration, is used to confirm successful cannulation. An SI ≥ 2.0 is generally considered successful.
-
Lateralization: The lateralization index (LI), calculated as the aldosterone/cortisol ratio from one adrenal vein divided by the aldosterone/cortisol ratio from the contralateral adrenal vein, is used to determine the source of aldosterone excess. An LI > 4.0 is typically indicative of unilateral aldosterone secretion.
Visualizing Key Pathways and Workflows
References
- 1. The significance of elevated levels of plasma this compound in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Evaluation of diagnostic tests in the differential diagnosis of primary aldosteronism: unilateral adenoma versus bilateral micronodular hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 18-Hydroxycorticosterone Reference Ranges in Healthy Populations
This guide provides a comprehensive overview of 18-Hydroxycorticosterone (18-OHB), an intermediate steroid in the synthesis of aldosterone.[1] Its measurement is crucial for researchers and clinicians in diagnosing and subtyping various adrenal disorders, including primary aldosteronism.[2][3] This document presents a comparison of reference ranges from different studies, details of the experimental protocols used for its quantification, and a visualization of its biochemical pathway and analytical workflow.
Reference Ranges for this compound
The concentration of this compound in plasma can be influenced by several factors, including the patient's posture (supine vs. upright), age, and sex.[1][2] The following tables summarize reference ranges for 18-OHB in healthy adult populations as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical method.[2][4]
Table 1: Plasma this compound Reference Ranges in Healthy Adults
| Population/Condition | Reference Range | Analytical Method | Source |
| General Adults | 9 - 58 ng/dL | Not Specified | [1] |
| 8:00 AM Supine | 4 - 21 ng/dL | Not Specified | [1] |
| 8:00 AM Upright | 5 - 46 ng/dL | Not Specified | [1] |
| Healthy Individuals (Mixed Gender) | 90.5 - 1040.6 pg/mL | LC-MS/MS | [2] |
Note: It is important for researchers to consult the specific reference ranges provided by the laboratory conducting the analysis, as values can vary between different methodologies and populations.[1]
Experimental Protocols for this compound Quantification
The accurate measurement of this compound is critical for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high specificity, which minimizes interference from structurally similar steroids.[2][4]
A. Sample Preparation: Solid-Phase Extraction (SPE)
A common method for preparing plasma samples for 18-OHB analysis involves solid-phase extraction.[2][5]
-
Sample Collection: Collect blood samples from individuals. For studies investigating postural effects, samples may be drawn while the patient is in a supine (lying down) and then an upright position.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Extraction: Utilize a solid-phase extraction (SPE) column (e.g., Oasis® HLB) to isolate steroids from the plasma matrix.[6]
-
Elution and Reconstitution: Elute the steroids from the SPE column and then dry the eluate. Reconstitute the dried extract in a mobile phase solution suitable for injection into the LC-MS/MS system.[6][7]
B. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system. A reversed-phase column (e.g., UPLC BEH C8) is often used to separate this compound from other steroids.[4] The separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous solution (e.g., water with ammonium fluoride) and an organic solvent (e.g., acetonitrile).[4]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. A triple quadrupole mass spectrometer is commonly used for quantification, often operating in both positive and negative ionization modes to detect a range of steroids simultaneously.[2][5] The instrument is set to monitor specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification.
Visualizing Key Pathways and Workflows
Aldosterone Biosynthesis Pathway
This compound is a key intermediate in the adrenal gland's synthesis of aldosterone from cholesterol. This process involves a series of enzymatic reactions. The enzyme aldosterone synthase (CYP11B2) is responsible for the conversion of corticosterone to this compound and subsequently to aldosterone.[1]
Caption: Aldosterone synthesis pathway highlighting this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a research or clinical laboratory setting.
Caption: Workflow for this compound quantification.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of this compound, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS: Impact of gender, age, oral contraceptives, body mass index and blood pressure status - PMC [pmc.ncbi.nlm.nih.gov]
A Non-Invasive Approach: Differentiating Primary Aldosteronism Subtypes with Steroid Markers
A guide for researchers and clinicians on utilizing peripheral steroid markers as a diagnostic alternative to adrenal venous sampling in primary aldosteronism, supported by comparative data and detailed experimental protocols.
Primary aldosteronism (PA) is the most common cause of secondary hypertension, stemming from autonomous aldosterone production by the adrenal glands. Accurate differentiation between its two main subtypes—unilateral aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH)—is critical for appropriate treatment. While APA is often curable through unilateral adrenalectomy, BAH requires lifelong medical therapy with mineralocorticoid receptor antagonists.
The current gold standard for subtype differentiation is adrenal venous sampling (AVS), an invasive and technically demanding procedure. Emerging evidence, however, highlights the utility of non-invasive peripheral blood steroid profiling, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as a reliable alternative. This guide provides a comprehensive comparison of key steroid markers, their diagnostic performance, and the methodologies for their analysis.
Comparative Performance of Peripheral Steroid Markers
The key to non-invasive subtyping lies in identifying steroid hormones that are differentially produced in APA versus BAH. "Hybrid" steroids, such as 18-oxocortisol and 18-hydroxycortisol, which require the enzymatic activity present in both the zona glomerulosa and zona fasciculata, are particularly promising. Their elevated levels in peripheral blood are strongly associated with APAs.
The following table summarizes the diagnostic performance of key steroid markers from peripheral plasma in distinguishing APA from BAH.
| Steroid Marker | Cutoff Value | Sensitivity | Specificity | AUC | Study Population (n) | Reference |
| 18-oxocortisol | 4.7 ng/dL | 83% | 99% | Not Reported | 234 (113 APA, 121 BAH) | [1] |
| 18-oxocortisol | >6.1 ng/dL | 76% | 100% | Not Reported | 265 (144 APA, 121 BAH) | |
| 18-oxocortisol | 0.132 ng/mL | 75.3% | 91.2% | Not Reported | 160 (99 APA, 61 IHA*) | [2] |
| 18-hydroxycortisol | Not Specified | 62% | 96% | Not Reported | 234 (113 APA, 121 BAH) | [1] |
*IHA: Idiopathic Hyperaldosteronism, often used interchangeably with BAH.
Adrenal Steroidogenesis Pathway
The differential production of steroid markers in PA subtypes is rooted in the unique enzymatic capabilities of the adrenal cortex zones. The diagram below illustrates the synthesis pathway of mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol), highlighting the key enzymes. In APAs, there is often co-expression or dysregulation of CYP11B2 (aldosterone synthase, primarily in zona glomerulosa) and CYP11B1 (11β-hydroxylase, primarily in zona fasciculata), leading to the production of hybrid steroids from cortisol precursors.
Caption: Adrenal steroidogenesis pathway showing key enzymes.
Experimental Protocols
Accurate measurement of steroid markers is paramount for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity. Below is a representative protocol for plasma steroid profiling.
1. Sample Collection and Preparation:
-
Collect peripheral venous blood in EDTA-containing tubes.
-
Immediately centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Steroid Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard working solution containing deuterated analogues of the target steroids.
-
Precipitate proteins by adding 200 µL of acetonitrile, followed by vortexing for 30 seconds.
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 55°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Kinetex™ 2.6 µm, 100 x 3 mm).
-
Mobile Phase A: Purified water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 60% B, increase to 100% B over several minutes to elute the steroids, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For each steroid, specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
Diagnostic Workflow: Integrating Steroid Markers
The use of peripheral steroid markers can refine the diagnostic pathway for primary aldosteronism, potentially reducing the number of patients who require AVS. The workflow below contrasts the traditional pathway with an integrated approach using steroid profiling.
Caption: Diagnostic workflow for primary aldosteronism.
Conclusion and Future Directions
The measurement of peripheral steroid markers, particularly 18-oxocortisol, by LC-MS/MS offers a promising, non-invasive method for differentiating the subtypes of primary aldosteronism.[1][3] As shown, high levels of these markers can identify patients with a high probability of having a surgically correctable APA, potentially allowing them to proceed directly to adrenalectomy without the need for AVS.[1]
While this approach holds great potential to simplify the diagnostic process, further large-scale validation studies are needed to standardize cutoff values across different populations and analytical platforms. The integration of steroid profiling with clinical and imaging data through machine learning algorithms may further enhance diagnostic accuracy and help personalize treatment strategies for patients with primary aldosteronism.
References
- 1. Peripheral Plasma 18-Oxocortisol Can Discriminate Unilateral Adenoma from Bilateral Diseases in Primary Aldosteronism Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Aldosteronism Classification With 18-Oxocortisol and Gallium-68-Pentixafor Positron Emission Tomography/Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for steroid profiling during adrenal venous sampling for investigation of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Aldosterone-Producing Adenoma from Bilateral Adrenal Hyperplasia: The Role of 18-Hydroxycorticosterone
A Comparative Guide for Researchers and Drug Development Professionals
The accurate subtype classification of primary aldosteronism (PA) is crucial for determining the appropriate treatment strategy, with unilateral aldosterone-producing adenoma (APA) often being amenable to surgical resection and bilateral adrenal hyperplasia (BAH) requiring medical management.[1] Among the biochemical markers investigated for this differentiation, 18-hydroxycorticosterone (18-OHB), a precursor to aldosterone, has emerged as a promising tool.[2] This guide provides a comprehensive comparison of 18-OHB levels in patients with APA versus BAH, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Levels
Studies have consistently demonstrated that patients with APA exhibit significantly higher levels of this compound compared to those with BAH.[2][3] This difference is observed in both plasma/serum and urine samples. The following tables summarize the quantitative data from key studies.
Table 1: Serum/Plasma this compound (s18OHB) Levels in APA vs. BAH
| Study | Patient Group | Number of Patients (n) | Mean s18OHB Concentration (ng/dL) | Standard Deviation (SD) or Range |
| Mulatero et al. (2012)[3][4] | APA | 20 | - | - |
| BAH | 61 | - | - | |
| Biglieri et al. (1984)[5] | APA | - | 100+ | - |
| Hyperplasia | - | <100 | - |
Note: Specific mean and SD values from Mulatero et al. were not directly provided in the abstract, but the study concluded that s18OHB levels were significantly higher in APA patients. Biglieri et al. proposed a cutoff value for differentiation.
Table 2: Urinary this compound (u18OHB) and 18-Hydroxycortisol (u18OHF) Levels in APA vs. BAH/IHA
| Study | Analyte | Patient Group | Number of Patients (n) | Mean Concentration (µ g/24h ) | Standard Deviation (SD) |
| Ulick et al. (1992)[6] | u18OHB | APA | 5 | 11.3 | 1.5 |
| IHA | 5 | 4.6 | 0.3 | ||
| u18OHF | APA | 5 | 640 | 213 | |
| IHA | 5 | 232 | 56 |
*Idiopathic Hyperaldosteronism (IHA) is often used interchangeably with BAH.
These data collectively suggest that measurement of this compound, particularly in urine, can be a valuable non-invasive tool to help distinguish between APA and BAH.
Experimental Protocols
The accurate measurement of this compound is critical for its clinical application. Various analytical methods have been employed in research settings.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This immunoassay technique utilizes the specific binding of an antibody to this compound. A biotin-avidin system is often used for signal amplification.[7][8]
-
Procedure Outline:
-
Extraction (for serum/plasma): Samples may require an extraction step, for instance, using a C18 column, to separate the steroid from interfering substances.[7]
-
Assay: The extracted sample is incubated in a microplate pre-coated with a specific antibody.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal.
-
Quantification: The signal intensity is proportional to the concentration of this compound in the sample.
-
-
Performance: Intra-assay coefficients of variation (CV) are reported to be between 7.5% and 15%, while inter-assay CVs range from 9% to 15%.[7]
Radioimmunoassay (RIA)
-
Principle: This technique involves a competitive binding reaction between a radiolabeled (e.g., with ¹²⁵I) this compound and the unlabeled steroid in the patient's sample for a limited number of antibody binding sites.[9][10][11]
-
Procedure Outline:
-
Extraction: Plasma samples are typically extracted with a solvent like dichloromethane.[9]
-
Chromatography: Thin-layer chromatography may be used for further purification.[9]
-
Assay: The extracted sample is incubated with the specific antibody and the radiolabeled tracer.
-
Separation: The antibody-bound fraction is separated from the free fraction.
-
Quantification: The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is a highly sensitive and specific method that separates the steroid from other molecules based on its physicochemical properties, followed by its detection and quantification based on its unique mass-to-charge ratio.[12]
-
Sample Type: Urine or plasma.[12]
-
Procedure Outline:
-
Sample Preparation: May involve enzymatic hydrolysis (for urine), solid-phase extraction, or liquid-liquid extraction to purify the sample.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph to separate this compound from other compounds.
-
Mass Spectrometric Detection: The separated steroid is ionized, and the mass spectrometer identifies and quantifies it based on its specific precursor and product ion transitions.
-
-
Performance: LC-MS/MS methods generally offer high precision, with intra- and inter-assay precision often below 6%, and high accuracy.[12]
Diagnostic Workflow and Signaling Pathways
The measurement of this compound can be integrated into the diagnostic workup of primary aldosteronism to aid in subtype differentiation.
Caption: Diagnostic workflow for primary aldosteronism subtyping.
This diagram illustrates how this compound measurement can be a valuable step following the confirmation of primary aldosteronism, helping to guide further, more invasive investigations like adrenal venous sampling (AVS).
References
- 1. Primary aldosteronism: difference in clinical presentation and long-term follow-up between adenoma and bilateral hyperplasia of the adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, 18-hydroxycortisol, and 18-oxocortisol in the diagnosis of primary aldosteronism and its subtypes. | Semantic Scholar [semanticscholar.org]
- 5. The significance of elevated levels of plasma this compound in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of urinary 18-hydroxycortisol in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound as a marker for primary hyperaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A radioimmunoassay for 18-hydroxycortisol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary free this compound, plasma aldosterone, and urinary aldosterone metabolites in normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Serum and Urinary 18-Hydroxycorticosterone Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of serum and urinary 18-hydroxycorticosterone (18-OHB) concentrations, offering supporting experimental data and methodologies. 18-OHB is a key intermediate in the biosynthesis of aldosterone, and its measurement in either serum or urine can provide valuable insights into the functioning of the renin-angiotensin-aldosterone system (RAAS). Understanding the correlation and clinical utility of these two sample types is crucial for researchers and clinicians in the fields of endocrinology, hypertension, and drug development.
Data Presentation: Serum vs. Urinary Steroid Levels
A study by Mulatero et al. (2012) provides valuable data on serum this compound (s18OHB) and urinary 18-hydroxycortisol (u18OHF), a closely related steroid, across different patient populations. While a direct correlation coefficient between serum and urinary 18-OHB was not reported, the data allows for a comparative analysis of their levels in various conditions.
| Patient Group | Serum this compound (s18OHB) (ng/dL) | Urinary 18-Hydroxycortisol (u18OHF) (µ g/24h ) |
| Normotensive | 10.3 ± 4.2 | 45.3 ± 20.1 |
| Essential Hypertension (EH) | 11.2 ± 5.1 | 55.2 ± 28.4 |
| Aldosterone-Producing Adenoma (APA) | 33.1 ± 23.5 | 210.7 ± 150.6 |
| Bilateral Adrenal Hyperplasia (BAH) | 15.8 ± 8.7 | 78.9 ± 45.3 |
| Data adapted from Mulatero et al., J Clin Endocrinol Metab, 2012.[1][2] |
These findings indicate that both serum 18-OHB and urinary 18-OHF levels are significantly elevated in patients with primary aldosteronism, particularly in those with an aldosterone-producing adenoma, when compared to normotensive individuals and patients with essential hypertension.[1][2]
While direct correlational data for serum and urinary 18-OHB is limited, a recent study on the closely related steroid, 18-hydroxycortisol, demonstrated a significant correlation between its plasma and urinary concentrations in patients with aldosterone-producing adenomas (Spearman r = 0.825, P < 0.0001).[3] This suggests a potentially strong positive correlation between serum and urinary levels of this compound, as they are both influenced by the same biosynthetic pathway.
Experimental Protocols
Measurement of Serum this compound
A common method for the quantification of serum 18-OHB is the enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Sample Collection: Blood is drawn into a plain red-top tube. Serum is separated from the cells by centrifugation within 45 minutes of collection.
-
Extraction: Steroids are extracted from the serum sample.
-
ELISA Procedure:
-
A microtiter plate is coated with antibodies specific to 18-OHB.
-
The extracted serum sample and enzyme-conjugated 18-OHB are added to the wells.
-
During incubation, the 18-OHB in the sample competes with the enzyme-conjugated 18-OHB for binding to the antibodies.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of 18-OHB in the sample.
-
-
Data Analysis: The concentration of 18-OHB in the serum sample is determined by comparing its absorbance to a standard curve.[1]
Measurement of Urinary this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for measuring urinary 18-OHB.
Protocol:
-
Sample Collection: A 24-hour urine collection is performed.
-
Sample Preparation:
-
A 450 µL aliquot of the urine sample is treated with β-glucuronidase/arylsulfatase to deconjugate the steroids.
-
The sample is then purified using off-line solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
The purified extract is injected into a liquid chromatography system, which separates the different steroid components.
-
The separated components are then introduced into a tandem mass spectrometer.
-
The mass spectrometer identifies and quantifies 18-OHB based on its specific mass-to-charge ratio.
-
-
Data Analysis: The concentration of 18-OHB is determined by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.[4]
Mandatory Visualization
Aldosterone Biosynthesis Pathway
The following diagram illustrates the key steps in the synthesis of aldosterone, highlighting the position of this compound as a crucial intermediate.
Caption: Aldosterone Biosynthesis Pathway.
Experimental Workflow for Steroid Measurement
This diagram outlines the general workflow for the measurement of this compound in either serum or urine samples.
Caption: General Experimental Workflow.
References
Navigating Endocrine Hypertension: A Comparative Guide to the Diagnostic Accuracy of 18-Hydroxycorticosterone
For researchers, scientists, and drug development professionals, the precise diagnosis of endocrine hypertension is paramount for targeted therapeutic intervention. This guide provides an objective comparison of the diagnostic performance of 18-hydroxycorticosterone (18-OHB) against other key biomarkers in the context of primary aldosteronism (PA), a leading cause of secondary hypertension.
Primary aldosteronism is characterized by the autonomous production of aldosterone from the adrenal glands, leading to sodium retention, potassium excretion, and hypertension. The accurate differentiation of its subtypes—namely, aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH)—is crucial for determining the appropriate treatment, be it surgical or medical. While the aldosterone-to-renin ratio (ARR) is the most common screening test for PA, its specificity can be limited. This has led to the investigation of other steroid markers, such as this compound, to improve diagnostic accuracy.
Comparative Diagnostic Performance of Steroid Markers
The utility of this compound and other related steroids in diagnosing and subtyping primary aldosteronism has been evaluated in numerous studies. The following table summarizes the quantitative data on the diagnostic accuracy of these markers.
| Biomarker/Test | Patient Population | Parameter | Value | Reference |
| This compound (18-OHB) | APA vs. BAH | Typically elevated in APA | >100 ng/dL suggests APA | [1] |
| Diagnostic Accuracy | 82% for differentiating APA from BAH | [1] | ||
| 18-Hydroxycortisol (18-OHF) - Urinary | APA vs. IHA & EH | Significantly higher in APA | APA: 725 (SD 451) nmol/day vs. IHA: 102 (SD 68) nmol/day & EH: 88 (SD 76) nmol/day | |
| 18-Oxocortisol (18-oxoF) | APA vs. IHA | Higher diagnostic efficiency than other steroids | Sensitivity: 75.3%, Specificity: 91.2% (cutoff: 0.132 ng/mL) | [2] |
| Aldosterone-to-Renin Ratio (ARR) | Screening for PA | Varies with units and patient conditions | A ratio >20-40 (aldosterone in ng/dL, PRA in ng/mL/h) is often considered positive. | [1] |
| Diagnostic Performance | Sensitivity: 100%, Specificity: 92.3% for a cutoff of at least 35. | [1] |
Signaling Pathways and Diagnostic Workflows
To visualize the complex biological and clinical pathways involved in endocrine hypertension, the following diagrams have been generated.
References
Safety Operating Guide
Navigating the Safe Disposal of 18-Hydroxycorticosterone: A Step-by-Step Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. 18-Hydroxycorticosterone, a corticosteroid and a derivative of corticosterone, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure personnel safety.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-impermeable gloves, eye protection, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2][3] In the event of a spill, personnel should be evacuated from the immediate area, and all sources of ignition should be removed.[2] The spilled material should be collected promptly and disposed of in accordance with the procedures outlined below.[2]
Step-by-Step Disposal Protocol for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[2] The following steps provide a procedural workflow for managing this waste stream from generation to disposal.
-
Waste Identification and Segregation:
-
Treat all unwanted this compound, including expired material, contaminated items (e.g., weighing boats, gloves), and spill cleanup debris, as hazardous waste.[4]
-
Segregate this compound waste from other laboratory waste streams at the point of generation.[5][6] Specifically, do not mix it with non-hazardous trash or other chemical wastes unless compatibility has been confirmed by a qualified professional.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste.[5][7] The container must be compatible with the chemical; for solid powder, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[8] Do not use abbreviations or chemical formulas.[8] The label should also include the date accumulation started and the name of the generating laboratory or researcher.
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical name and quantity.
-
Follow any specific packaging or transportation instructions provided by the EHS office or the disposal vendor.
-
-
Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[6][8][10][11]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[8][10]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label and dispose of it as regular laboratory glassware or plastic waste, in accordance with institutional policies.[4][11]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely published, general hazardous waste regulations provide a framework for accumulation.
| Parameter | Guideline | Citation |
| Waste Accumulation Limit (General) | Laboratories may accumulate no more than 55 gallons of hazardous waste at a satellite accumulation area. | [7] |
| Residue in "Empty" Container | No more than 3% by weight of the original contents can remain for a container to be considered "empty." | [10] |
| Storage Temperature (for pure compound) | -20°C | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. glpbio.com [glpbio.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
